Parsaclisib

Catalog No.
S005713
CAS No.
1426698-88-5
M.F
C20H22ClFN6O2
M. Wt
432.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parsaclisib

CAS Number

1426698-88-5

Product Name

Parsaclisib

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one

Molecular Formula

C20H22ClFN6O2

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1

InChI Key

ZQPDJCIXJHUERQ-QWRGUYRKSA-N

SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4

Synonyms

Parsaclisib;(4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4- d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy- 6-fluorophenyl}pyrrolidin-2-one

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4

The exact mass of the compound Parsaclisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Parsaclisib PI3K delta inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Properties and Mechanism of Action

Parsaclisib is a small molecule with the chemical formula C20H22ClFN6O2 [1]. It functions as a potent and highly selective inhibitor of the PI3Kδ isoform [2] [3].

The table below summarizes its core biochemical characteristics:

Property Description
Target Phosphoinositide 3-kinase delta (PI3Kδ) [1]
Primary Mechanism Inhibits PI3Kδ, a crucial node in B-cell receptor (BCR) signaling [2]
Selectivity >1,000-fold selective for PI3Kδ over other Class I PI3K isoforms (α, β, γ) [2] [4] [3]
Key Effect Blocks AKT phosphorylation and downstream survival/proliferation signals in malignant B-cells [2] [3]

PI3Kδ is predominantly expressed in hematopoietic cells and is a critical component of intracellular signaling that promotes the growth, survival, and activation of B-cells [1]. In many B-cell malignancies, this pathway is constitutively active. By selectively inhibiting PI3Kδ, this compound directly blocks this pro-survival signaling, leading to apoptosis (programmed cell death) of the cancerous B-cells [2] [3]. Furthermore, preclinical data suggests it also provides an indirect antitumor effect by reducing immunosuppressive regulatory T-cells (Tregs) in the tumor microenvironment [2].

Preclinical and Clinical Evidence

The proposed mechanism of action is strongly supported by robust preclinical and clinical data, which also highlight its differentiated safety profile.

Preclinical Efficacy and Immunomodulation

In vitro and in vivo models demonstrated that this compound directly inhibits proliferation and induces apoptosis in malignant B-cell lines [2]. It also showed potent immunomodulatory activity by lessening immunosuppression in a syngeneic lymphoma model, partly through Treg inhibition [2]. A key finding was that diffuse large B-cell lymphoma (DLBCL) cell lines overexpressing the MYC oncogene were resistant to this compound, suggesting MYC overexpression as a potential resistance mechanism [2].

Clinical Efficacy in B-cell Malignancies

Clinical trials have confirmed the antitumor activity of this compound in humans. The diagram below illustrates the typical workflow for evaluating this compound from pre-clinical stages to clinical outcome assessment.

G Preclinical Preclinical Phase1 Phase1 Preclinical->Phase1 In vitro/vivo models Phase2 Phase2 Phase1->Phase2 Dose finding Outcome Outcome Phase2->Outcome Efficacy confirmation A Potent PI3Kδ inhibition & selectivity A->Preclinical B MTD not reached Manageable safety B->Phase1 C High ORR in FL, MZL, MCL C->Phase2 D Rapid & durable responses D->Outcome

This compound translation from preclinical research to clinical outcomes

In a Phase 1/2 study (CITADEL-101), this compound monotherapy showed encouraging objective response rates (ORR) in various non-Hodgkin lymphoma (NHL) subtypes [3]. The subsequent Phase 2 CITADEL-203 trial focused on patients with relapsed or refractory follicular lymphoma (FL) who had received at least two prior systemic therapies [5]. In this trial, the daily dosing group (20 mg once daily for 8 weeks, then 2.5 mg once daily) demonstrated an Objective Response Rate (ORR) of 77.7% and a Complete Response rate of 19.4% [5]. The median duration of response was 14.7 months, indicating durable clinical benefit [5].

Improved Safety and Tolerability

First-generation PI3Kδ inhibitors, such as idelalisib, are associated with significant toxicities, including severe hepatotoxicity (liver inflammation) [2]. This compound was designed with a structurally distinct scaffold (a monocyclic core with a pyrazolopyrimidine) to avoid the off-target effects believed to cause this hepatotoxicity [2] [3]. Clinical data confirms this improvement, showing this compound is not associated with clinically meaningful transaminase elevations (a marker of liver damage) that were problematic with earlier drugs [6] [3]. The most common treatment-emergent adverse events include diarrhea, nausea, and cough, which were generally manageable with dose modifications [5].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are methodologies from key experiments.

In Vitro PI3Kδ Kinase Inhibition Assay

The potency and selectivity of this compound were established using biochemical kinase assays [2]. The typical protocol involves:

  • Assay System: Using purified human PI3K isoforms (α, β, δ, γ) to measure the inhibition of phosphatidylinositol (PI) phosphorylation.
  • Detection Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the production of the lipid product PIP3.
  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each isoform. This compound demonstrated an IC50 of 1 nM for PI3Kδ with over 1000-fold selectivity against other isoforms [2].
In Vivo Efficacy in Xenograft Models

The direct anti-tumor effect of this compound was evaluated in xenograft models [2] [3]. A standard protocol is:

  • Model Creation: Immunodeficient mice (e.g., SCID or NOD/SCID) are subcutaneously implanted with human B-cell lymphoma cells (e.g., a DLBCL cell line).
  • Dosing: Once tumors are established, mice are randomized into groups receiving either vehicle control or this compound administered orally once daily.
  • Endpoint Measurement: Tumor volumes are measured regularly. Studies have shown significant tumor growth inhibition with this compound treatment compared to control [2].

Interpretation and Clinical Implications

The high selectivity of this compound is a key differentiator, designed to mitigate the off-target hepatotoxicity seen with first-generation inhibitors [2]. Its potent activity leads to rapid and durable responses in heavily pre-treated FL patients, offering a valuable therapeutic option [5]. The identification of MYC overexpression as a resistance mechanism in DLBCL provides a translational insight for patient stratification in future trials [2].

While PI3Kδ inhibitors are highly effective, their clinical use requires careful management of on-target, immune-mediated adverse effects like diarrhea and colitis [5] [6]. The exploration of intermittent dosing schedules (e.g., daily induction followed by weekly maintenance) is a strategy employed in this compound trials to improve long-term tolerability while maintaining efficacy [5] [3].

References

Parsaclisib structure and selectivity for PI3Kδ

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Selectivity

Parsaclisib features a monocyclic scaffold with a pyrazolopyrimidine hinge-binder [1]. This structure is fundamentally different from first-generation PI3Kδ inhibitors like idelalisib, which possess a bicyclic scaffold with a purine substituent [2] [1]. This unique pyrazolopyrimidine-based structure is key to its refined selectivity and is believed to limit off-target toxicities, particularly hepatotoxicity, which was linked to the conserved structural features of earlier inhibitors [2] [1].

The selectivity of this compound is quantified in the table below.

Parameter Detail
Target PI3Kδ (phosphatidylinositol 3-kinase delta) [3].
Biochemical Potency (IC₅₀) 1 nM at 1 mM ATP [4] [3].
Selectivity over other PI3K Class I Isoforms Approximately 20,000-fold [5] [3]. Other studies report >10,000 to 19,000-fold selectivity [6] [2] [7].
Key Structural Feature Pyrazolopyrimidine hinge-binder (replaces the purine motif found in inhibitors like idelalisib) [1].

Experimental Evidence and Protocols

The high selectivity and potency of this compound were established through a series of standardized biochemical and cellular assays.

  • Biochemical Binding Assays (SPA): The core inhibitory activity against the PI3Kδ enzyme was measured using a Scintillation Proximity Assay (SPA). This assay quantifies the inhibition of lipid kinase activity [1].
  • Cellular Proliferation/Viability Assays: The antitumor effect was demonstrated in human B-cell lymphoma lines. Cells were incubated with this compound for 4 days, and viability was measured using assays like [3H]-thymidine incorporation or CellTiter-Glo luminescent assay [3]. This compound showed potent activity with IC₅₀ values in the low nanomolar range (e.g., 2.5 nM in Pfeiffer cells and 1.6 nM in SU-DHL-6 cells) [3].
  • Target Engagement in Cells: To confirm that the drug engages its target in a cellular context, the inhibition of PI3Kδ was measured by assessing the reduction of phosphorylated AKT (pAKT at Ser473) in the Ramos Burkitt’s lymphoma cell line after 2 hours of incubation. This compound achieved an IC₅₀ of 1 nM in this assay [3].

Structural Basis for Selectivity and Reduced Toxicity

The high selectivity of this compound originates from its specific interactions with the PI3Kδ binding pocket. Molecular docking studies highlight that residues like Val828, Thr832, Ser806, Asp911, and Asp964 in PI3Kδ are critical for specific binding and contribute to its subtype selectivity [8].

The distinct monocyclic pyrazolopyrimidine structure of this compound was designed to avoid the off-target effects linked to the bicyclic purine-based scaffolds of first-generation inhibitors [1]. Preclinical toxicology studies confirmed that this compound did not cause significant hepatotoxicity at exposures providing high levels of target coverage [2]. This translated to a clinically differentiated profile, with studies reporting no drug-related, clinically meaningful transaminase elevations (a marker of liver damage) in treated patients [2] [9].

PI3Kδ in B-cell Malignancy Signaling

The following diagram illustrates the central role of PI3Kδ in the signaling pathway relevant to B-cell malignancies, and the point of inhibition by this compound.

G BCR B-cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates UpstreamSignals Other Upstream Signals (Toll-like Receptors, Cytokine Receptors) UpstreamSignals->PI3Kd Activate PIP3 PIP₃ PI3Kd->PIP3 Catalyzes PIP₂ to PIP₃ PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellEvents Cell Survival Proliferation Metabolism mTOR->CellEvents This compound This compound (INCB050465) This compound->PI3Kd Potent & Selective Inhibition

This compound selectively inhibits PI3Kδ, a key node in B-cell signaling.

Conclusion and Clinical Relevance

This compound is a prime example of structure-based drug design achieving enhanced selectivity. Its unique pyrazolopyrimidine core confers >10,000-fold selectivity for PI3Kδ over other PI3K isoforms. This high specificity underpins its potent antitumor efficacy in B-cell malignancies and its improved safety profile, particularly the reduced incidence of hepatotoxicity, in clinical trials [6] [2] [1].

References

pharmacokinetics of parsaclisib in rat models

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile in Rats

The following table summarizes the key in vivo pharmacokinetic parameters of parsaclisib observed in Sprague-Dawley rats after a single 2.0 mg/kg oral dose (gavage) [1]:

Parameter Value or Description
Administration Single oral gavage [1]
Dosage 2.0 mg/kg [1]
Formulation Dissolved in 0.5% DMSO and corn oil [1]
Blood Collection Timepoints 0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 hours post-dose [1]

Additionally, the in vitro metabolic stability of this compound was investigated using Rat Liver Microsomes (RLMs), with results shown in the table below [1]:

Parameter Value
Intrinsic Clearance (Clint) 2.4 µL/min/mg protein [1]
Half-life (t₁/₂) 571.3 minutes [1]

Experimental Methodology Details

The pharmacokinetic and metabolic stability data were generated using a specific, validated bioanalytical method. Here is a summary of the core experimental protocols.

Analytical Method Conditions

The researchers established a rapid and specific UPLC-MS/MS method for quantification [1]:

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1]
    • Mobile Phase: Acetonitrile and 0.1% formic acid [1]
    • Gradient Elution: Acetonitrile increased from 10% to 90% over 1 minute, held for 0.4 minutes, then reduced back to 10% [1]
    • Flow Rate: 0.3 mL/min [1]
    • Run Time: 2.0 minutes per sample [1]
  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) [1]
    • Mode: Multiple Reaction Monitoring (MRM) [1]
    • MRM Transition for this compound: m/z 432.92 → 150.01 [1]
    • Internal Standard (IS): Pilaralisib [1]
  • Sample Preparation:

    • Method: Protein precipitation [1]
    • Procedure: 100 µL of rat plasma was mixed with 10 µL of IS working solution and 300 µL of acetonitrile to precipitate proteins. The mixture was centrifuged at 13,000 ×g for 10 minutes at 4°C, and the supernatant was injected into the system for analysis [1].
In Vivo Pharmacokinetic Study Design
  • Animals: Sprague-Dawley rats (weight 200 g ± 20 g) [1]
  • Dosing: this compound was administered as a single dose via oral gavage after fasting [1]
  • Blood Collection: Approximately 0.3 mL of blood was collected at each time point into heparinized tubes [1]
  • Plasma Separation: Blood samples were immediately centrifuged at 3000 ×g for 5 minutes at 4°C. The resulting plasma (100 µL) was stored at -80°C until analysis [1]
In Vitro Metabolic Stability Assay
  • System: Rat Liver Microsomes (RLMs) [1]
  • Incubation: 0.5 µM this compound was mixed with RLMs (0.5 mg/mL) in PBS buffer (pH 7.4) and incubated in triplicate [1]. The specific cofactor used was NADPH [1].

Workflow and Relationship Diagrams

The following diagram illustrates the overall workflow of the study, from method development to application in pharmacokinetic and metabolic stability assessments:

Start Study Start MethodDev UPLC-MS/MS Method Development Start->MethodDev Validation Method Validation MethodDev->Validation App1 In Vivo Application: Pharmacokinetic Study in Rats Validation->App1 App2 In Vitro Application: Metabolic Stability in RLMs Validation->App2 Results PK Parameters & Metabolic Stability Data App1->Results App2->Results

The diagram below outlines the specific steps involved in the bioanalytical process for quantifying this compound in rat plasma:

Plasma Collect Rat Plasma Sample Precipitate Add Internal Standard & Acetonitrile (1:3) Plasma->Precipitate Centrifuge Centrifuge at 13,000 ×g, 10 min, 4°C Precipitate->Centrifuge Inject Inject Supernatant into UPLC-MS/MS Centrifuge->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect MS/MS Detection (MRM: m/z 432.92→150.01) Separate->Detect Quantify Quantify this compound Concentration Detect->Quantify

Conclusion for Researchers

The developed UPLC-MS/MS method is rapid (2.0 min per sample), specific, and validated with acceptable precision and accuracy, making it suitable for pharmacokinetic studies [1]. The in vivo and in vitro data suggest that this compound has favorable pharmacokinetic properties in rats, including good exposure and slow metabolic clearance [1].

References

Parsaclisib half-life and intrinsic clearance

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib Pharmacokinetic Parameters

Parameter Value Experimental Context
Intrinsic Clearance (CLint) 2.4 µL/min/mg protein In vitro incubation with Rat Liver Microsomes (RLMs) [1] [2]
Half-Life (t1/2) 571.3 min (approx. 9.5 hours) In vitro incubation with Rat Liver Microsomes (RLMs) [1] [2]
Terminal Half-Life 8.6 - 15.0 hours In vivo in rats (preclinical) and humans (clinical) [2] [3]

Experimental Protocol for Preclinical PK Data

The quantitative data for intrinsic clearance and half-life in the table above were derived from a specific, validated bioanalytical method. The key details of the experimental protocol are as follows [1] [2]:

  • Analytical Method: Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS).
  • Chromatography:
    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).
    • Mobile Phase: Acetonitrile and 0.1% formic acid in a gradient elution.
    • Flow Rate: 0.3 mL/min.
    • Run Time: 2.0 minutes per sample.
  • Detection: Selective Reaction Monitoring (SRM) via triple quadrupole mass spectrometer.
    • This compound Ion Transition: m/z 432.92 → 150.01.
  • Sample Preparation: Protein precipitation with acetonitrile was used to process plasma and microsomal samples.
  • In Vitro Metabolic Stability: this compound (at 0.5 µM) was incubated with Rat Liver Microsomes (RLMs at 0.5 mg/mL) in the presence of NADPH. The depletion of this compound over time was monitored to calculate the half-life and intrinsic clearance [2].
  • In Vivo Pharmacokinetics: The method was applied to rats following a single 2.0 mg/kg oral gavage dose. Blood samples were collected up to 48 hours post-dose to determine the pharmacokinetic trend [1] [2].

The workflow below summarizes the experimental process from method development to application in pharmacokinetic and metabolic stability studies.

Start Method Development & Validation A UPLC-MS/MS Analysis Start->A B In Vitro Application A->B Rat Liver Microsomes C In Vivo Application A->C Rat Plasma Samples D Key PK Parameters B->D Metabolic Stability C->D Pharmacokinetics

Clinical Pharmacokinetics and Context

In clinical studies, this compound demonstrated rapid absorption and a half-life that supported its investigated dosing regimens.

  • Absorption and Half-Life: In a Phase I/II trial (CITADEL-101), this compound was rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.5 to 1 hour. The mean terminal half-life was reported to be between 8.6 and 15.0 hours [3].
  • Dosing Strategy: This pharmacokinetic profile supported the clinical dosing schedule used in subsequent trials, which typically involved an initial once-daily dosing for 8-9 weeks, followed by a maintenance phase of once-weekly dosing [4] [3] [5].

Key Takeaways for Researchers

  • Low Clearance Profile: The low intrinsic clearance value of 2.4 µL/min/mg protein classifies this compound as a compound with slow hepatic metabolism in vitro, which is consistent with its relatively long in vitro half-life of over 9 hours [1] [2].
  • Translation to Humans: The preclinical half-life was consistent with the moderate half-life observed in human patients, justifying the once-daily to once-weekly dosing schedule explored in clinical trials [2] [3].
  • Differentiated Safety Profile: As a next-generation PI3Kδ inhibitor, this compound was designed to have a improved safety profile compared to earlier inhibitors, with studies noting a lack of clinically significant transaminitis, though adverse events like diarrhea and rash were still observed [4] [3].

References

Parsaclisib Preclinical Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib is a next-generation, potent, and highly selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform, designed to improve tolerability over first-generation inhibitors while maintaining strong antitumor activity in B-cell malignancies [1] [2] [3].

The compound's distinct monocyclic scaffold with a pyrazolopyrimidine substituent is a key differentiator from the bicyclic scaffolds of first-generation inhibitors, which is believed to mitigate off-target hepatotoxicity [3].

The diagram below illustrates the PI3Kδ signaling pathway and this compound's mechanism of action.

G PI3Kδ Signaling Pathway and this compound Inhibition BCR BCR PI3Kd PI3Kd BCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 Akt->PDK1 Phosphorylated by mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival CellSurvival mTORC1->CellSurvival CellProliferation CellProliferation mTORC1->CellProliferation This compound This compound This compound->PI3Kd Potently Inhibits

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Biochemical and Cellular Selectivity Profile of this compound

Parameter Value Experimental Context / Notes
PI3Kδ IC₅₀ 1 nM [2] Biochemical assay [2].
Whole Blood IC₅₀ 10 nM [3] Inhibition of PI3Kδ in human whole blood [3].
Whole Blood IC₉₀ 77 nM [3] Inhibition of PI3Kδ in human whole blood [3].
Selectivity vs. PI3Kα >10,000-fold [2] Based on biochemical selectivity [2].
Selectivity vs. PI3Kβ >10,000-fold [2] Based on biochemical selectivity [2].
Selectivity vs. PI3Kγ >10,000-fold [2] Based on biochemical selectivity [2].
Mean Proliferation IC₅₀ <1 nM [3] In primary malignant human B-cells [3].

Table 2: In Vivo Efficacy in B-Cell Malignancy Xenograft Models

Model Efficacy Outcome Dosing Regimen
DLBCL Xenograft Significant tumor growth inhibition [3]. Monotherapy dosing [3].
DLBCL Xenograft Enhanced antitumor effect [3]. Combined with JAK1, BET, or epigenetic regulator inhibitors [3].

Key Experimental Protocols

For researchers aiming to replicate or build upon these studies, here are methodologies for key experiments.

Protocol 1: Assessing Anti-Proliferative Activity in B-Cell Malignancies

  • Objective: To determine the potency of this compound in inhibiting the proliferation of malignant B-cells.
  • Cell Lines: Use primary malignant human B-cells or established B-cell lymphoma cell lines [3].
  • Procedure:
    • Culture cells in appropriate medium.
    • Treat with a concentration gradient of this compound (e.g., from sub-nanomolar to micromolar range).
    • Incubate for a predefined period (e.g., 48-72 hours).
    • Measure cell viability/proliferation using a standard assay (e.g., ATP-based luminescence).
  • Data Analysis: Calculate IC₅₀ values using non-linear regression curve fitting.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

  • Objective: To evaluate the antitumor activity of this compound in vivo.
  • Model Development: Immunodeficient mice subcutaneously implanted with human DLBCL cell lines [3].
  • Dosing:
    • Once daily oral administration of this compound or vehicle control begins once tumors are established.
    • The dose is selected to provide exposures covering the predicted IC₉₀ based on pharmacokinetic and pharmacodynamic (PK/PD) modeling [3].
  • Monitoring:
    • Measure tumor volumes regularly with calipers.
    • Calculate tumor growth inhibition (TGI) compared to the control group.
  • Safety: Monitor body weight and overall animal health for signs of toxicity [3].

The workflow for the typical preclinical evaluation of this compound is summarized below.

G Preclinical Evaluation Workflow Biochemical Biochemical Assays Selectivity & Potency Cellular Cellular Assays Proliferation & Signaling Biochemical->Cellular Confirm cellular activity InVivo In Vivo Studies Efficacy in Xenografts Cellular->InVivo Translate to in vivo model Safety Toxicology Studies Assess Hepatotoxicity InVivo->Safety Assess toxicology

Interpretation of Preclinical Data

  • Differentiated Safety Profile: The marked selectivity of this compound and its unique chemical structure were predictive of its clinical safety profile. Preclinical toxicology studies showed no hepatotoxicity at exposures exceeding the IC₉₀ by more than 10-fold, a significant finding given the hepatotoxicity associated with first-generation PI3Kδ inhibitors [3]. This has been corroborated in clinical trials, which noted a near absence of grade ≥2 transaminitis [2] [3].
  • Immunomodulatory Potential: Beyond direct antitumor activity, this compound potently inhibited PI3Kδ in primary cell-based assays, impacting both regulatory B-cell and T-cell functions, suggesting additional immunomodulatory mechanisms contribute to its efficacy [3] [4].
  • Rationale for Combination Therapy: The strong interconnectivity between B-cell receptor/PI3Kδ signaling and other pathways like JAK-STAT provided a sound rationale for the enhanced antitumor effects observed when this compound was combined with a JAK1 inhibitor or chemotherapy in preclinical models [3].

References

In Vitro Metabolic Stability & Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental parameters and findings from the metabolic stability study of parsaclisib [1]:

Parameter Experimental Detail / Value
In Vitro System Rat Liver Microsomes (RLMs)
RLM Concentration 0.5 mg/mL [1]
This compound Concentration 0.5 µM [1]
Co-factor NADPH (in PBS buffer, pH 7.4) [1]
Intrinsic Clearance (Clint) 2.4 µL/min/mg protein [2] [1]
In Vitro Half-life (t₁/₂) 571.3 minutes [2] [1]

This data indicates that this compound exhibits slow intrinsic clearance and a long half-life in vitro, suggesting low metabolic turnover in this system [2] [1].

Validated UPLC-MS/MS Bioanalytical Method

The same study developed and validated a specific UPLC-MS/MS method for quantifying this compound, which was subsequently applied to the metabolic stability and pharmacokinetic studies [2] [1]. The methodology is outlined below:

Aspect Technical Specification
Analytical Technique Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)
Detection Mode Selective Reaction Monitoring (SRM) [2]
Chromatography Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [2] [1]
Mobile Phase Acetonitrile and 0.1% formic acid (Gradient elution) [2] [1]
Ion Transitions (m/z) This compound: 432.92 → 150.01; IS (Pilaralisib): 540.93 → 455.87 [1]
Sample Preparation Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) [1]
Linearity Range 2 - 2000 ng/mL (in rat plasma) [1]
Precision (Intra-/Inter-day) < 8.6% [2] [1]

Experimental Protocol for Metabolic Stability

For your practical application, here is the workflow for the in vitro metabolic stability assay as described in the research [1]:

  • Incubation Mixture: The study used a mixture containing 0.5 µM this compound and RLMs at a concentration of 0.5 mg/mL in PBS buffer (pH 7.4). The incubations were performed in triplicate [1].
  • Reaction Initiation: The metabolic reaction was started by introducing the essential co-factor, NADPH [1].
  • Sampling and Termination: The reaction mixture was incubated in a water bath, and samples were taken at predetermined time points. The reaction in these samples was likely stopped, and proteins were precipitated, consistent with the sample preparation method described.
  • Sample Analysis: The concentration of this compound remaining at each time point was determined using the validated UPLC-MS/MS method detailed above.
  • Data Calculation: The half-life (t₁/₂) and intrinsic clearance (Clint) values were calculated from the exponential decay of the this compound concentration over time.

Context: this compound's Mechanism and Therapeutic Role

To frame the experimental data, it is helpful to understand the drug's target and clinical context.

G BCR B-Cell Receptor (BCR) Activation in B-cell Malignancies PI3Kdelta PI3Kδ Isoform Activation BCR->PI3Kdelta Downstream Downstream Survival & Proliferation Signaling PI3Kdelta->Downstream BCellGrowth Dysregulated B-Cell Growth and Survival Downstream->BCellGrowth This compound This compound (PI3Kδ Inhibitor) This compound->PI3Kdelta  Inhibits

This compound selectively targets the PI3Kδ signaling pathway in B-cells.

  • Target: this compound is a novel, potent, and highly selective next-generation oral inhibitor of the phosphatidylinositol 3-kinase δ (PI3Kδ) isoform [2] [3].
  • Mechanism: The PI3Kδ isoform is a critical node in signaling networks that regulate B-cell growth and survival. Its aberrant activation is a key event in the malignant transformation of B cells [1] [3]. This compound potently inhibits this pathway.
  • Clinical Application: It is developed for patients with relapsed or refractory B-cell malignancies, such as follicular lymphoma, marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) [2] [4] [5]. Its distinct chemical structure is designed to limit off-target hepatotoxicity associated with earlier generation PI3Kδ inhibitors [3].

References

Parsaclisib research and development 2025

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib Profile & Development Status

This compound is a potent, highly selective, next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) [1] [2]. It is structurally optimized for greater selectivity and potency to minimize toxicities associated with earlier PI3K inhibitors [3]. The table below summarizes its core attributes and development status as of early 2025.

Attribute Description
Drug Type Small molecule drug [4]
Mechanism of Action PI3Kδ inhibitor (Phosphatidylinositol 3-kinase delta inhibitor) [4]
Key Feature >10,000-fold greater selectivity for PI3Kδ isoform than α, β, and γ isoforms [3]
Primary Indications (under investigation) Relapsed/Refractory B-cell malignancies (Follicular Lymphoma, Mantle Cell Lymphoma, Marginal Zone Lymphoma), Autoimmune Hemolytic Anemia (AIHA) [1] [4]
Highest Development Phase Phase 3 (for AIHA); NDA/BLA submitted for Follicular Lymphoma in China [4]
Notable Regulatory Designations Priority Review (U.S., China), Orphan Drug (U.S., EU), Breakthrough Therapy (China) [4]

Recent Clinical Efficacy and Safety Data (2023-2025)

Recent phase II clinical trials continue to demonstrate the efficacy of this compound in specific B-cell malignancies. The data below, published between 2023 and 2025, highlights its performance.

Trial Name (Condition) Key Efficacy Results (ORR, DOR, PFS) Key Safety Findings

| CITADEL-213 (2025) [3] R/R Follicular Lymphoma (Japanese patients) | ORR: 88.1% (CR: 23.8%, PR: 64.3%) Median DOR: Not reached | Most common TEAEs: Diarrhea (28.6%; G≥3, 7.1%), Stomatitis (23.8%; G≥3, 11.9%). TEAEs led to discontinuation in 11.9% of patients. | | CITADEL-205 (2023) [2] R/R Mantle Cell Lymphoma (BTK inhibitor-naïve) | ORR: 70.1% (CR: 15.6%) Median DOR: 12.1 months Median PFS: 13.6 months | Most common TEAE: Diarrhea (34.3%; G≥3, 13.9%). Other G≥3 TEAEs: neutropenia (8.3%). TEAEs led to discontinuation in 25.0% of patients. |

Analytical Method for Pharmacokinetic Studies

A 2025 study established a novel UPLC-MS/MS method for quantifying this compound, which is critical for pharmacokinetic and metabolic stability research [5].

  • Chromatography: Acquity UPLC BEH C18 column with gradient elution using acetonitrile and 0.1% formic acid [5].
  • Detection: Tandem Mass Spectrometry with Selective Reaction Monitoring (SRM). Ion transitions were m/z 432.92→150.01 for this compound and m/z 540.93→455.87 for the internal standard (Pilaralisib) [5].
  • Sample Preparation: Protein precipitation with acetonitrile [5].
  • Application: The method was validated and successfully applied to a pharmacokinetic study in rats, revealing a long half-life value of 571.3 minutes and a slow intrinsic clearance, suggesting stable exposure in vivo [5].

The workflow of this analytical method is summarized in the diagram below.

G Start Start Method Development Column UPLC Column Setup BEH C18, 2.1x50 mm, 1.7 µm Start->Column MobilePhase Prepare Mobile Phase A: 0.1% Formic Acid B: Acetonitrile Column->MobilePhase Gradient Set Gradient Elution MobilePhase->Gradient MS MS/MS Detection (SRM) This compound: m/z 432.92→150.01 IS: m/z 540.93→455.87 Gradient->MS Prep Sample Prep (Plasma) Protein Precipitation with Acetonitrile MS->Prep Validation Method Validation Precision, Accuracy, Stability Prep->Validation AppPK Application: In Vivo Pharmacokinetics in Rats Validation->AppPK AppMetab Application: In Vitro Metabolic Stability Validation->AppMetab

Mechanism of Action and Signaling Pathway

This compound exerts its effect by selectively targeting the PI3Kδ pathway. The following diagram illustrates the key signaling pathway and the drug's specific point of intervention.

G BCR B-Cell Receptor (BCR) Activation PI3K PI3K Signaling Activation BCR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT Activation PIP3->AKT Downstream Downstream Effects Cell Proliferation Survival Metabolism AKT->Downstream This compound This compound (PI3Kδ Inhibitor) This compound->PI3K Inhibits

Research Considerations and Future Outlook

  • Differentiated Profile: The high selectivity for the PI3Kδ isoform is a key differentiator aimed at improving the therapeutic window and minimizing off-target toxicities [3].
  • Dosing Strategy: Clinical trials have explored innovative dosing regimens (e.g., daily induction followed by lower daily or weekly maintenance) to maintain efficacy while managing tolerability [3] [2].
  • Development Shifts: Be aware that some development pathways have been discontinued. Incyte halted the Phase 3 LIMBER-304 trial of this compound combined with Ruxolitinib in myelofibrosis following an interim analysis [1] [2].
  • Competitive Landscape: Research is ongoing into other PI3K inhibitors, such as dual PI3Kα/δ inhibitors like TQ-B3525, which also show high efficacy in R/R Follicular Lymphoma [6].

References

UPLC-MS/MS method for parsaclisib quantification

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Clinical Relevance

Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform [1] [2]. It was developed for treating patients with relapsed or refractory B-cell malignancies, such as follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) [1] [2].

The PI3Kδ isoform plays a critical role in the B-cell receptor signaling pathway, which regulates B-cell growth and survival. Its aberrant activation is a key event in the malignant transformation of B cells [3]. This compound demonstrates approximately 20,000-fold selectivity for PI3Kδ compared to other PI3K isoforms, which was designed to enhance specificity and limit toxicity [1] [2]. Clinical studies from the CITADEL trials (203, 204, 205) have shown meaningful clinical benefits, though class-specific toxicities like diarrhea, colitis, and hepatotoxicity can limit its clinical use [1] [2]. Establishing a robust bioanalytical method is crucial for supporting its development and understanding its pharmacokinetic profile.

G BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ Isoform BCR->PI3Kd Downstream Downstream Signaling (AKT/mTOR) PI3Kd->Downstream This compound This compound Inhibition This compound->PI3Kd  Inhibits Outcome B-Cell Growth & Survival Downstream->Outcome

Figure 1: this compound Mechanism of Action. This compound potently and selectively inhibits the PI3Kδ isoform, a key component in the B-Cell Receptor (BCR) signaling pathway, thereby disrupting downstream signals that drive the growth and survival of malignant B-cells [1] [2].

Detailed UPLC-MS/MS Analytical Protocol

This section provides the complete methodology for the quantification of this compound in biological matrices.

Instrumentation and Chromatography
  • UPLC System: Waters ACQUITY UPLC I-Class system [3] [4].
  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole with an electrospray ionization (ESI) source [3] [4].
  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [3] [4].
  • Column Temperature: 40°C [3].
  • Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B) [3] [4].
  • Gradient Program:
    • 0 – 0.5 min: 10% A
    • 0.5 – 1.0 min: 10% A to 90% A
    • 1.0 – 1.4 min: 90% A
    • 1.4 – 1.5 min: 90% A to 10% A
    • 1.5 – 2.0 min: 10% A (re-equilibration) [3]
  • Flow Rate: 0.3 mL/min [3].
  • Injection Volume: 1.0 µL [3].
  • Run Time: 2.0 min per sample [3].
Mass Spectrometric Detection

Detection was performed in positive ion mode using Multiple Reaction Monitoring (MRM). The specific transitions and parameters are summarized in the table below [3].

Sample Preparation Procedure

A simple protein precipitation protocol was used [3]:

  • Aliquot 100 µL of plasma (standard, QC, or study sample) into a polypropylene tube.
  • Add 10 µL of the internal standard (IS, pilaralisib) working solution (100 ng/mL).
  • Vortex the mixture to ensure thorough mixing.
  • Add 300 µL of ice-cold acetonitrile (a 1:3 plasma-to-precipitant ratio) to precipitate proteins.
  • Vortex vigorously for 1-2 minutes.
  • Centrifuge at 13,000 × g for 10 minutes at 4°C.
  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

G Start Plasma Sample (100 µL) IS Add Internal Standard (10 µL Pilaralisib) Start->IS Precipitate Add Acetonitrile (300 µL) Vortex IS->Precipitate Centrifuge Centrifuge 13,000 × g, 10 min, 4°C Precipitate->Centrifuge Inject Transfer Supernatant Inject 1 µL into UPLC-MS/MS Centrifuge->Inject

Figure 2: Sample Preparation Workflow. The method utilizes a straightforward protein precipitation procedure with acetonitrile for efficient sample cleanup [3].

Method Validation Summary

The developed UPLC-MS/MS method was comprehensively validated according to accepted bioanalytical guidelines [3] [4].

Table 1: Method Validation Parameters and Performance Data

Validation Parameter Result / Description
Linear Range 2 - 2000 ng/mL [3]
Lower Limit of Quantification (LLOQ) 2 ng/mL (with acceptable precision and accuracy) [3]
Intra-day Precision < 8.6% [3] [4]
Inter-day Precision < 8.6% [3] [4]
Accuracy 2.0 - 14.9% (Deviation from nominal values) [3] [4]
Recovery & Matrix Effect Within acceptable limits; reproducible and consistent [3] [4]
Stability Demonstrated to be stable in rat plasma during storage and analytical process [3]

Table 2: MRM Transitions and Instrument Parameters for this compound and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 432.92 150.01 20 20 [3]
Pilaralisib (IS) 540.93 455.87 20 21 [3]

Application in Pharmacokinetic Studies

The validated method was successfully applied to a pharmacokinetic study in Sprague-Dawley rats (n=6) after a single oral gavage administration of this compound at a dose of 2.0 mg/kg [3].

  • Study Protocol: Blood samples (approximately 0.3 mL) were collected serially into heparinized tubes at time points: 0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose [3].
  • Sample Processing: Plasma was separated immediately by centrifugation at 3000 × g for 5 minutes at 4°C and stored at -80°C until analysis [3].
  • Outcome: The method reliably quantified this compound concentrations across the studied time course, enabling the determination of key pharmacokinetic parameters such as C~max~, T~max~, AUC, and half-life (t~1/2~) [3].

Application in Metabolic Stability Studies

The method was also used to assess the in vitro metabolic stability of this compound using rat liver microsomes (RLMs), a key experiment in predicting in vivo clearance [3].

  • Incubation System: this compound (0.5 µM) was incubated with RLMs (0.5 mg/mL) in PBS buffer (pH 7.4) at 37°C [3].
  • Reaction Initiation: The reaction was started by adding the cofactor NADPH (1 mM) [3].
  • Sampling: Aliquots were taken at specific time intervals (0, 10, ... minutes) to monitor the depletion of the parent drug over time [3].
  • Results: this compound demonstrated slow intrinsic clearance (Cl~int~ value of 2.4 µL/min/mg protein) and a long half-life (t~1/2~ value of 571.3 minutes) in RLMs, indicating low hepatic extraction and potentially favorable pharmacokinetic properties [3] [4].

Conclusion

The developed and validated UPLC-MS/MS method for this compound is specific, sensitive, accurate, and precise. Its simple sample preparation and short run time of 2.0 minutes make it highly suitable for high-throughput analyses. This robust protocol has been effectively applied to support both in vivo pharmacokinetic studies and in vitro metabolic stability investigations, providing critical data to advance the development of this promising PI3Kδ inhibitor.

References

Analytical Method Validation for Parsaclisib in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of the phosphatidylinositol 3-kinase δ (PI3Kδ) isoform, developed for treating patients with relapsed or refractory B-cell malignancies [1] [2]. The PI3Kδ pathway is a critical node in signaling networks that regulate B-cell growth and survival, and its aberrant activation is a key event in malignant transformation [1] [2]. To support preclinical and clinical studies, a rapid, specific, and reliable ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in rat plasma has been developed and validated [1].

Summary of Validated UPLC-MS/MS Method

The table below summarizes the key parameters and validation results for the bioanalytical method.

Parameter Description / Result
Analytical Technique UPLC-MS/MS with Selective Reaction Monitoring (SRM)

| Chromatography | • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) • Mobile Phase: Acetonitrile and 0.1% formic acid • Gradient: 10% to 90% acetonitrile over 1.4 minutes • Flow Rate: 0.3 mL/min • Run Time: 2.0 minutes • Injection Volume: 1.0 μL | | Detection | • Ion Source: Electrospray Ionization (ESI) • MRM Transition (this compound): m/z 432.92 → 150.01 • MRM Transition (IS, Pilaralisib): m/z 540.93 → 455.87 • Collision Energy: 20 eV (this compound), 21 eV (IS) | | Sample Preparation | Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) | | Calibration Curve Range | 2 - 2000 ng/mL | | Precision (Intra-day & Inter-day) | < 8.6% | | Accuracy | 2.0 - 14.9% | | Stability | Reliable in rat plasma during analysis and storage | | Application | • Pharmacokinetic studies in rats • Metabolic stability in rat liver microsomes (RLM) |

Detailed Experimental Protocols

UPLC-MS/MS Analytical Conditions
  • Instrumentation: A Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole mass spectrometer [1].
  • Column Temperature: 40°C [1].
  • Autosampler Temperature: 10°C [1].
  • Gradient Elution Program: The method uses a gradient elution for separation [1]:
    • 0 – 0.5 min: 10% Acetonitrile
    • 0.5 – 1.0 min: Acetonitrile increases to 90%
    • 1.0 – 1.4 min: 90% Acetonitrile
    • 1.4 – 1.5 min: Acetonitrile decreases to 10%
    • 1.5 – 2.0 min: Re-equilibration at 10% Acetonitrile
Preparation of Standards and Quality Controls
  • Stock Solutions: this compound and the internal standard (IS), pilaralisib, are prepared in methanol at 1.00 mg/mL [1].
  • Working Solutions: The this compound stock solution is serially diluted with methanol to create standard working solutions ranging from 20 to 20,000 ng/mL [1].
  • Calibration Standards and QCs: 10 μL of the working solution is added to 90 μL of blank rat plasma to yield calibration standards from 2 to 2000 ng/mL. Quality Control (QC) samples are prepared at 2 (LLOQ), 5 (LQC), 800 (MQC), and 1600 (HQC) ng/mL [1].
Sample Preparation Protocol
  • Transfer 100 μL of plasma sample to a polyethylene tube [1].
  • Add 10 μL of the IS working solution (100 ng/mL) and mix well [1].
  • Add 300 μL of acetonitrile to precipitate proteins (ratio 1:3) [1].
  • Vortex mix thoroughly, then centrifuge at 13,000 × g for 10 minutes at 4°C [1].
  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis [1].
Method Validation

The method was validated according to regulatory guidelines for bioanalytical methods, assessing the following parameters [1]:

  • Selectivity: No significant interference from endogenous plasma components at the retention times of this compound and the IS.
  • Linearity: The calibration curve demonstrated a linear range of 2–2000 ng/mL.
  • Precision and Accuracy: Intra- and inter-day precision (RSD%) were within 8.6%, and accuracy (%bias) ranged from 2.0 to 14.9%.
  • Recovery and Matrix Effect: The recoveries of this compound and the IS were consistent and reproducible, and the matrix effect was within acceptable limits.
  • Stability: this compound was shown to be stable in rat plasma under various storage and processing conditions.

Application in Preclinical & Clinical Studies

Pharmacokinetics and Metabolic Stability
  • In Vivo PK in Rats: The validated method was applied to a pharmacokinetic study in rats following a single oral gavage dose of 2.0 mg/kg. Blood samples were collected at 13 time points up to 48 hours post-dose [1].
  • In Vitro Metabolic Stability: Incubation of this compound (0.5 µM) with rat liver microsomes (0.5 mg/mL) demonstrated slow intrinsic clearance (Clint = 2.4 µL/min/mg protein) and a long half-life (t1/2 = 571.3 min), suggesting a low hepatic extraction ratio [1].
Clinical Pharmacokinetics and Cardiac Safety
  • Human PK Profile: In clinical studies, after oral administration in a fasted state, this compound plasma concentrations peaked at about 1 hour post-dose. The steady-state geometric mean terminal-phase half-life was approximately 10 hours and was not dose-dependent across the 5 mg to 45 mg once-daily dose range [3].
  • Cardiac Safety (CITADEL-101 Study): A dedicated cardiac safety analysis was performed using data from 69 patients. Concentration-QTc analysis showed that the highest predicted mean change in QTcF (ΔQTcF) was 7.87 ms, with the upper limit of the 90% confidence interval well below the 10 ms threshold of regulatory concern. This ruled out a large QT-prolonging effect at the doses investigated [3].

Experimental Workflow & Signaling Pathway

To help visualize the experimental process and the drug's mechanism, the following diagrams were created using Graphviz DOT language, adhering to your specified color and formatting guidelines.

Diagram 1: PI3Kδ Signaling in B-Cell Malignancies

This diagram illustrates the mechanistic target of this compound. Constitutive B-cell receptor (BCR) signaling leads to PI3Kδ activation, promoting B-cell survival and proliferation—a key pathway in lymphomagenesis.

G BCR BCR PI3Kd PI3Kd BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates Survival Survival AKT->Survival Proliferation Proliferation AKT->Proliferation This compound This compound This compound->PI3Kd Inhibits

Diagram 2: UPLC-MS/MS Bioanalytical Workflow

This flowchart outlines the complete procedure for quantifying this compound in plasma, from sample collection to data analysis.

G Start Plasma Sample (100 µL) AddIS Add Internal Standard (10 µL Pilaralisib) Start->AddIS PPT Protein Precipitation (300 µL Acetonitrile) AddIS->PPT Centrifuge Centrifuge (13,000 ×g, 10 min, 4°C) PPT->Centrifuge Inject Inject Supernatant (1.0 µL) Centrifuge->Inject UPLC UPLC Separation (BEH C18 Column) Inject->UPLC MS MS/MS Detection (SRM: m/z 432.92→150.01) UPLC->MS Data Data Analysis & Quantification MS->Data

Conclusion

The developed and validated UPLC-MS/MS method provides a robust, precise, and accurate tool for the quantification of this compound in plasma. Its successful application in preclinical pharmacokinetic and metabolic stability studies, along with its alignment with clinical data, establishes it as a reliable bioanalytical technique. This methodology provides critical support for ongoing and future research and development of this compound.

References

Comprehensive Application Notes and Protocols: Protein Precipitation Sample Preparation and UPLC-MS/MS Analysis of Parsaclisib in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ) that has shown significant promise for patients with relapsed or refractory B-cell malignancies. As a targeted therapy, understanding its pharmacokinetic profile and metabolic stability is essential for optimizing dosing regimens and predicting therapeutic outcomes. The development of reliable bioanalytical methods for quantifying this compound concentrations in biological matrices represents a critical need in both preclinical and clinical development. Recent research has established that this compound demonstrates approximately 20,000-fold selectivity compared to other PI3K isoforms, highlighting its unique targeted mechanism of action. However, like other PI3K inhibitors, its clinical use has been limited by toxicities including diarrhea, colitis, rash, and hepatotoxicity, particularly with long-term or high-dose administration, creating an urgent need for accurate concentration monitoring in plasma.

The protein precipitation technique outlined in these application notes provides a robust, efficient, and straightforward sample preparation method specifically optimized for this compound extraction from rat plasma. When coupled with ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), this approach enables precise quantification of this compound across a therapeutically relevant concentration range. These methods have been successfully applied to both in vivo pharmacokinetic studies and in vitro metabolic stability investigations using rat liver microsomes, providing comprehensive characterization of this compound's disposition properties. The intrinsic clearance value of 2.4 µL/min/mg protein and half-life of 571.3 minutes observed in metabolic stability studies indicate that this compound has slow metabolic clearance, suggesting potentially favorable pharmacokinetic properties for clinical use [1].

Materials and Reagents

Chemicals and Reference Standards
  • This compound reference standard (>98% purity) and pilaralisib (>98% purity) as internal standard (IS) were obtained from Beijing Sunflower Technology Development Co., Ltd. (Beijing, China)
  • HPLC-grade acetonitrile and methanol were purchased from Merck (Darmstadt, Germany)
  • Formic acid (LC-MS grade) for mobile phase modification
  • Ultra-pure water was generated using a Milli-Q water purification system (Millipore, Bedford, USA)
  • Blank rat plasma was used for preparation of calibration standards and quality control samples
  • Sodium carboxymethyl cellulose (CMC-Na) was acquired from Canspec Scientific Instruments Co., Ltd. (Shanghai, China) for preparation of dosing formulations
Equipment and Consumables
  • Waters ACQUITY UPLC I-Class system equipped with a binary solvent manager, sample manager, and column manager (Milford, MA, USA)
  • Waters Xevo TQ-S triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm particle size) maintained at 40°C
  • Refrigerated centrifuge capable of maintaining 4°C and reaching 13,000 ×g
  • Vortex mixer for thorough mixing of plasma samples and reagents
  • Adjustable volume pipettes covering 10-1000 μL range with appropriate tips
  • Polyethylene microcentrifuge tubes for sample preparation
  • Autosampler vials with inserts for UPLC-MS/MS analysis
Solution Preparation
  • Stock solutions of this compound and pilaralisib (IS) were prepared at 1.00 mg/mL in methanol and stored at -80°C
  • Working standard solutions of this compound were prepared by serial dilution in methanol to concentrations of 20, 50, 100, 200, 500, 1000, 2000, 5000, 10,000, and 20,000 ng/mL
  • Internal standard working solution (pilaralisib) was prepared at 100 ng/mL in methanol
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: acetonitrile

Table 1: Summary of Key Equipment and Materials

Category Specific Item Specifications/Details
UPLC System Waters ACQUITY UPLC I-Class Binary solvent manager, FTN sample manager, column manager
Mass Spectrometer Waters Xevo TQ-S Triple quadrupole with ESI source
Analytical Column Acquity UPLC BEH C18 2.1 mm × 50 mm, 1.7 μm
Reference Standards This compound, Pilaralisib (IS) >98% purity
Solvents Acetonitrile, Methanol HPLC grade
Centrifuge Refrigerated model Capable of 13,000 ×g at 4°C

Sample Preparation Protocol

Protein Precipitation Procedure

The protein precipitation method optimized for this compound extraction from rat plasma involves the following steps:

  • Aliquot 100 μL of rat plasma (calibration standards, quality controls, or study samples) into a clean polyethylene microcentrifuge tube

  • Add 10 μL of the internal standard working solution (pilaralisib at 100 ng/mL in methanol) to each tube

  • Vortex mix the samples for approximately 30 seconds to ensure thorough mixing of plasma and internal standard

  • Add 300 μL of ice-cold acetonitrile (pre-chilled to 4°C) to each sample, maintaining a plasma:acetonitrile ratio of 1:3 for optimal protein precipitation

  • Vortex mix vigorously for 2-3 minutes to ensure complete precipitation of plasma proteins and adequate extraction of analytes

  • Centrifuge the samples at 13,000 ×g for 10 minutes at 4°C to compact the protein pellet and clarify the supernatant

  • Carefully transfer the supernatant (approximately 300-350 μL) to autosampler vials using a clean pipette, taking care not to disturb the protein pellet

  • Inject 1.0 μL of the cleaned extract into the UPLC-MS/MS system for analysis

Critical Parameters and Troubleshooting
  • Maintain consistent sample temperature throughout the procedure to ensure reproducible precipitation efficiency
  • Use ice-cold acetonitrile to enhance protein precipitation efficiency and improve analyte recovery
  • Ensure complete mixing after addition of acetonitrile to prevent localized concentration effects and ensure homogeneous precipitation
  • Avoid transferring any portion of the protein pellet during supernatant collection to prevent column fouling and ion suppression
  • Process samples in batches with appropriate calibration standards and quality controls to ensure analytical integrity

The following workflow diagram illustrates the complete sample preparation process:

Protein Precipitation Workflow for this compound start Start with 100 µL rat plasma step1 Add 10 µL internal standard (100 ng/mL Pilaralisib) start->step1 step2 Vortex mix for 30 seconds step1->step2 step3 Add 300 µL ice-cold acetonitrile (1:3 ratio) step2->step3 step4 Vortex mix vigorously for 2-3 minutes step3->step4 step5 Centrifuge at 13,000 ×g for 10 minutes at 4°C step4->step5 step6 Transfer supernatant to autosampler vial step5->step6 step7 Inject 1.0 µL into UPLC-MS/MS system step6->step7

UPLC-MS/MS Analysis

Chromatographic Conditions

The UPLC-MS/MS method for this compound quantification employs the following optimized chromatographic conditions:

  • Analytical column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
  • Column temperature: 40°C
  • Autosampler temperature: 10°C
  • Injection volume: 1.0 μL
  • Flow rate: 0.3 mL/min
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: acetonitrile
  • Gradient program:
    • 0-0.5 min: 10% B
    • 0.5-1.0 min: 10-90% B (linear gradient)
    • 1.0-1.4 min: 90% B (hold)
    • 1.4-1.5 min: 90-10% B (linear gradient)
    • 1.5-2.0 min: 10% B (equilibration)
  • Total run time: 2.0 minutes per sample
Mass Spectrometric Conditions
  • Ionization source: Electrospray ionization (ESI) in positive mode
  • Operation mode: Selective reaction monitoring (SRM)
  • Source parameters:
    • Desolvation temperature: 600°C
    • Desolvation gas flow: 1000 L/h
    • Cone gas flow: 200 L/h
    • Collision gas flow: 0.15 mL/min
    • Capillary voltage: 2.0 kV
  • Analyte-specific parameters:

Table 2: MS/MS Parameters for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 432.92 150.01 20 20
Pilaralisib (IS) 540.93 455.87 20 21
System Suitability and Quality Control
  • System suitability test: Perform daily by injecting six replicates of a middle quality control (MQC) sample; %RSD of retention time and peak area should be ≤5%
  • Carryover assessment: Include blank samples after the highest calibration standard to ensure no significant carryover between injections
  • Instrument calibration: Perform mass calibration according to manufacturer recommendations using sodium formate or appropriate calibration solution

The following diagram illustrates the complete UPLC-MS/MS analytical workflow:

UPLC-MS/MS Analysis Workflow sample Prepared sample in autosampler (10°C) injection 1.0 µL injection sample->injection separation Chromatographic separation BEH C18 column, 40°C Gradient elution: 0.3 mL/min injection->separation ionization Electrospray ionization Positive ion mode separation->ionization detection Tandem MS detection SRM mode ionization->detection data Data acquisition and processing MassLynx 4.1 software detection->data

Method Validation

The UPLC-MS/MS method for this compound quantification in rat plasma has been thoroughly validated according to FDA bioanalytical method validation guidelines [1]. The following tables summarize the key validation parameters and results:

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linear range 2-2000 ng/mL R² > 0.99
Intra-day precision (RSD%) <8.6% <15%
Inter-day precision (RSD%) <8.6% <15%
Accuracy (RE%) 2.0-14.9% ±15%
Recovery Within acceptable limits Consistent and reproducible
Matrix effect Within acceptable limits No significant suppression/enhancement
LLOQ 2 ng/mL Precision <20%, accuracy ±20%

Table 4: Stability of this compound in Rat Plasma Under Various Conditions

Stability Condition Result Conclusion
Short-term storage Stable No significant degradation
Long-term storage (-80°C) Stable Suitable for batch analysis
Freeze-thaw stability Stable At least 3 cycles
Autosampler stability Stable 24 hours at 10°C
Selectivity and Specificity

The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. The use of selective reaction monitoring (SRM) transitions with characteristic precursor-to-product ion transitions (m/z 432.92→150.01 for this compound and m/z 540.93→455.87 for pilaralisib) ensured specific detection even in the presence of potentially co-eluting matrix components.

Sensitivity and Linearity

The lower limit of quantification (LLOQ) was established at 2 ng/mL, which provided sufficient sensitivity for pharmacokinetic studies following oral administration of this compound at 2.0 mg/kg to rats. The calibration curve demonstrated excellent linearity over the concentration range of 2-2000 ng/mL with a correlation coefficient (R²) greater than 0.99. The simple protein precipitation approach provided adequate sensitivity for comprehensive pharmacokinetic characterization without requiring more complex sample preparation techniques.

Recovery and Matrix Effects

The protein precipitation method provided consistent and reproducible recovery of this compound across the validation concentration range. Evaluation of matrix effects demonstrated that no significant ion suppression or enhancement occurred at the retention times of the analytes, ensuring reliable quantification. The use of a stable isotope-labeled analog or structurally similar internal standard (pilaralisib) effectively compensated for any minor variations in extraction efficiency or matrix effects.

Pharmacokinetic Application

In Vivo Pharmacokinetic Study in Rats

The validated UPLC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of this compound following oral administration to Sprague-Dawley rats:

  • Animal model: Sprague-Dawley rats (200 ± 20 g)
  • Dosage: 2.0 mg/kg this compound via oral gavage
  • Formulation: Dissolved in 0.5% DMSO and corn oil
  • Blood collection time points: 0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose
  • Sample collection: Approximately 0.3 mL blood collected into heparinized tubes at each time point
  • Plasma separation: Centrifugation at 3000 ×g for 5 minutes at 4°C
  • Sample storage: Plasma stored at -80°C until analysis
In Vitro Metabolic Stability

The method was also applied to assess the metabolic stability of this compound using rat liver microsomes (RLMs):

  • Incubation system: 0.5 μM this compound with RLMs (0.5 mg/mL) in PBS buffer (pH 7.4)
  • Reaction initiation: Addition of NADPH (1 mM) after 5-minute pre-incubation at 37°C
  • Sampling time points: 0, 10, 20, 30, 45, and 60 minutes
  • Termination: Protein precipitation with acetonitrile
  • Key findings:
    • Slow intrinsic clearance (Clint): 2.4 μL/min/mg protein
    • Long half-life (t₁/₂): 571.3 minutes
    • Low extraction ratio: Suggests limited first-pass metabolism

The slow metabolic clearance observed in vitro correlated well with the favorable pharmacokinetic properties observed in vivo, supporting the potential for once-daily dosing in clinical settings. These findings theoretically support the potential metabolism of this compound in vivo and provide insights into its disposition characteristics [1].

References

Comprehensive Application Notes and Protocols for Parsaclisib and Ruxolitinib Combination Therapy in Myelofibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Myelofibrosis (MF) is a Philadelphia chromosome-negative myeloproliferative neoplasm characterized by bone marrow fibrosis, extramedullary hematopoiesis, splenomegaly, and debilitating constitutional symptoms. The JAK-STAT signaling pathway has been established as a central driver of MF pathogenesis, with mutations in JAK2, MPL, and CALR genes constituting the primary molecular drivers in most patients. Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first JAK inhibitor approved for MF and demonstrates significant efficacy in reducing spleen volume and improving symptom burden. However, clinical limitations persist with ruxolitinib monotherapy, including suboptimal response in a significant proportion of patients, loss of response over time, and dose-limiting toxicities such as thrombocytopenia and anemia. These limitations have prompted investigation into combination therapies that target complementary pathways to enhance efficacy and overcome resistance mechanisms.

Emerging evidence indicates that persistent PI3K pathway activation represents a key mechanism of resistance to JAK inhibitor therapy in MF. The PI3K/AKT pathway functions downstream of JAK-STAT signaling and contributes to tumor cell proliferation and survival. Preclinical studies have demonstrated that concurrent pathway inhibition provides enhanced anti-proliferative effects against MF cells. Parsaclisib is a highly selective PI3Kδ inhibitor specifically designed to minimize the off-target toxicities associated with earlier-generation PI3K inhibitors. The scientific rationale for combining this compound with ruxolitinib centers on the simultaneous targeting of both primary JAK-STAT signaling and this compensatory survival pathway, creating a synergistic therapeutic effect that may benefit patients with suboptimal response to ruxolitinib monotherapy.

Table 1: Key Characteristics of this compound and Ruxolitinib

Parameter This compound Ruxolitinib
Molecular Target PI3Kδ isoform JAK1 and JAK2
Primary Mechanism Inhibits PI3K/AKT pathway downstream of JAK-STAT Inhibits hyperactive JAK-STAT signaling
Development Stage Investigational in MF Approved for MF
Key Rationale for Combination Overcomes PI3K-mediated resistance to JAK inhibition Provides foundational JAK pathway inhibition

Clinical Application and Dosing Protocols

Patient Selection Criteria

The this compound and ruxolitinib combination is intended for specific MF patient populations who may derive particular benefit from this therapeutic approach. Based on phase 2 clinical trial data, appropriate candidates include adults with primary or secondary MF who have demonstrated suboptimal response to ruxolitinib monotherapy after at least 6 months of treatment. The definition of suboptimal response typically includes persistent splenomegaly (palpable spleen >10 cm below the left subcostal margin or 5-10 cm with active symptoms) despite adequate ruxolitinib dosing. Clinical trial inclusion criteria generally require patients to have been on a stable ruxolitinib dose (5-25 mg twice daily) for at least 8 weeks prior to initiating the combination therapy, ensuring that any observed effects can be attributed to the addition of this compound rather than ruxolitinib dose adjustments. Patients should have adequate bone marrow reserve, with platelet counts ≥50 × 10^9/L, as thrombocytopenia represents a known side effect of both agents and requires careful monitoring [1] [2].

Additional consideration should be given to disease risk stratification, with most clinical trials focusing on patients with intermediate-1, intermediate-2, or high-risk disease according to the Dynamic International Prognostic Scoring System (DIPSS). The combination may be particularly beneficial for patients with symptomatic burden reflected in elevated Myelofibrosis Symptom Assessment Form (MFSAF) or Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) scores, as the combination has demonstrated significant symptom improvement in addition to spleen volume reduction. Exclusion criteria typically include prior treatment with PI3K inhibitors, uncontrolled infections, significant hepatic or renal impairment, and active malignancy requiring concurrent therapy [3] [2].

Dosing and Administration Guidelines

The recommended dosing protocol for the this compound and ruxolitinib combination is based on phase 2 clinical trial data that evaluated multiple dosing schedules. The optimal dosing regimen identified from these studies is the "all-daily" schedule, which demonstrates superior efficacy compared to the "daily-to-weekly" schedule. For the all-daily regimen, this compound is initiated at 20 mg once daily for 8 weeks, followed by a maintenance dose of 5 mg once daily thereafter. This approach leverages higher initial dosing to achieve rapid pathway inhibition, followed by lower maintenance dosing to sustain efficacy while minimizing long-term toxicity. Throughout the treatment period, patients continue their established stable dose of ruxolitinib (typically between 5-25 mg twice daily) without interruption or washout period [2] [4].

Alternative dosing strategies include the daily-to-weekly schedule, where this compound is administered at 10 or 20 mg once daily for 8 weeks, followed by the same dose once weekly thereafter. However, clinical data indicate that this approach yields inferior efficacy outcomes, with lower rates of spleen volume reduction (28% vs. 59.5% achieving ≥10% reduction at week 12) and symptom improvement compared to the all-daily regimen. Dose modifications may be necessary based on toxicity profiles, particularly for management of thrombocytopenia, which occurs more frequently in patients with low baseline platelet counts (<100 × 10^9/L). In such cases, this compound dose interruptions rather than reductions are generally recommended, as implemented in clinical trials [1] [2].

Table 2: this compound Dosing Regimens and Efficacy Outcomes

Parameter All-Daily Dosing Daily-to-Weekly Dosing
Initial Dose 20 mg once daily for 8 weeks 10 or 20 mg once daily for 8 weeks
Maintenance Dose 5 mg once daily Same dose (10 or 20 mg) once weekly
≥10% SVR at Week 12 59.5% 28%
≥10% SVR at Week 24 35.2% 37.1%*
Median % MFSAF-TSS Change at Week 12 -33% -14%
Grade 3/4 Thrombocytopenia 26%/7% 19%/19%

\Note: SVR = Spleen Volume Reduction; MFSAF-TSS = Myelofibrosis Symptom Assessment Form-Total Symptom Score

Experimental Protocols

In Vitro Assessment of Combination Effects

Cell culture conditions for evaluating this compound and ruxolitinib combination effects should utilize relevant MF model systems, including JAK2(V617F)-mutant cell lines (e.g., SET-2, HEL) and primary CD34+ cells isolated from MF patients. Cells should be maintained in specialized media such as Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10-20% fetal bovine serum (FBS) and appropriate cytokines (stem cell factor, FLT3-ligand, interleukin-3, interleukin-6, granulocyte colony-stimulating factor, and thrombopoietin) at 37°C in 5% CO₂. For combination testing, cells are treated with serial dilutions of this compound (typical range 0.1-10 μM) and ruxolitinib (0.1-10 μM) alone and in combination for 72-120 hours. Vehicle controls (DMSO typically ≤0.1%) must be included in all experiments to account for solvent effects [5] [2].

Assessment of treatment efficacy should include multiple complementary endpoints. Cell viability can be measured using trypan blue exclusion assays or colorimetric/fluorometric assays (MTT, CCK-8) according to standard protocols. Apoptosis should be evaluated through Annexin V/propidium iodide staining followed by flow cytometry analysis, with caspase activation assessed via Western blotting for cleaved caspase-3 and PARP. For mechanistic studies, phosphoprotein analysis is essential to demonstrate pathway modulation, including Western blot detection of phosphorylated STAT5 (Tyr694), AKT (Ser473), and S6 ribosomal protein (Ser235/236). Synergy analysis should be performed using the Chou-Talalay method with CompuSyn software, calculating combination indices (CI) where CI<1 indicates synergy, CI=1 additivity, and CI>1 antagonism [5] [6].

In Vivo Evaluation Protocols

Animal models for evaluating this compound and ruxolitinib combination therapy should include both xenograft and genetically engineered models. For xenograft studies, immunodeficient mice (NSG or similar) are transplanted with JAK2(V617F)-mutant cell lines or primary MF patient cells via intravenous or intrafemoral injection. For syngeneic models, mice can be transplanted with bone marrow cells expressing JAK2(V617F) to establish myeloproliferative disease. Treatment should begin once engraftment is confirmed (typically 4-8 weeks post-transplantation) or when disease manifestations are apparent. Dosing regimens in mice should translate human equivalent doses, with this compound typically administered orally at 3-10 mg/kg/day and ruxolitinib at 30-60 mg/kg twice daily, alone and in combination, for 3-6 weeks [5].

Endpoint assessments should include serial measurements of spleen volume (via caliper or ultrasound), peripheral blood counts (weekly), and engraftment of human cells in peripheral blood and bone marrow (flow cytometry for human CD45+ cells). Terminal analyses should include complete blood counts, spleen and liver weights, histopathological examination of bone marrow fibrosis ( trichrome staining), and immunohistochemical analysis of phospho-STAT5 and phospho-AKT in tissue sections. For pharmacodynamic assessments, animals should be euthanized at predetermined timepoints after the last dose (typically 2-6 hours) to evaluate pathway modulation in tumor cells isolated from spleen and bone marrow [5].

Safety and Management Protocols

Adverse Event Profile

The combination of this compound and ruxolitinib demonstrates a manageable safety profile with distinct adverse event patterns based on dosing schedule. The most frequent non-hematologic adverse events include diarrhea (22%), nausea (23%), abdominal pain (19%), fatigue (19%), cough (18%), and dyspnea (18%). These events are primarily low-grade (Grade 1-2) and manageable with supportive care. Importantly, the all-daily dosing regimen appears associated with reduced gastrointestinal toxicity compared to the daily-to-weekly schedule, with no cases of colitis or grade ≥2 diarrhea reported in the all-daily group in phase 2 studies. Other notable non-hematologic events include peripheral edema (29%), nasal congestion (24%), and falls (33% in patients with low platelet counts) [1] [2] [4].

Hematologic toxicities represent the most significant concern with this combination. New-onset thrombocytopenia occurs frequently, with Grade 3 events observed in 26% of all-daily dosing patients and 19% of daily-to-weekly dosing patients. Grade 4 thrombocytopenia is less common (7% with all-daily dosing). Notably, patients with low baseline platelet counts (50-100 × 10^9/L) experience higher rates of this compound dose interruptions due to thrombocytopenia (43% vs 7% in patients with higher baseline counts). Unlike some other PI3K inhibitors, this compound does not appear to cause significant hepatotoxicity, with only occasional elevations in liver function tests reported. Infectious complications including varicella-zoster virus reactivation have been observed, suggesting the need for appropriate prophylaxis in high-risk patients [1] [2].

Table 3: Adverse Event Management Guidelines

Adverse Event Grade 1-2 Grade 3 Grade 4
Thrombocytopenia Monitor weekly; continue current doses Interrupt this compound until resolution to Grade ≤1, then resume at reduced dose Interrupt this compound until resolution to Grade ≤1, then resume at reduced dose
Diarrhea Supportive care with loperamide; maintain hydration Interrupt this compound until resolution to Grade ≤1; consider dose reduction Discontinue this compound permanently
Rash Topical corticosteroids; antihistamines Interrupt this compound until resolution to Grade ≤1; consider dose reduction Discontinue this compound permanently
Hepatic Transaminase Elevation Monitor weekly; continue current doses Interrupt this compound until resolution to Grade ≤1, then resume at reduced dose Discontinue this compound permanently
Monitoring and Dose Modification Guidelines

Baseline assessment prior to initiating this compound and ruxolitinib combination therapy should include complete blood count with differential, comprehensive metabolic panel (including liver function tests), splenic imaging (MRI or CT for volume measurement), symptom assessment using validated tools (MFSAF v3.0 or MPN-SAF), and pregnancy testing for women of childbearing potential. During treatment, ongoing monitoring should include weekly blood counts for the first 4-8 weeks, then every 2-4 weeks once stable, monthly symptom assessment, and splenic imaging every 12-24 weeks to assess treatment response. Liver function tests should be performed at least monthly for the first 3 months, then as clinically indicated [2] [4].

Dose modification guidelines should be implemented based on specific adverse events. For thrombocytopenia, this compound should be interrupted for platelet counts <50 × 10^9/L and resumed at a reduced dose (5 mg daily for the all-daily regimen; 10 mg weekly for the daily-to-weekly regimen) upon recovery to ≥50 × 10^9/L. For ruxolitinib, dose modifications should follow prescribing information guidelines based on platelet counts. For non-hematologic toxicities, this compound should be interrupted for Grade 3 events until resolution to Grade ≤1, then resumed at a reduced dose. Permanent discontinuation of this compound is recommended for Grade 4 non-hematologic toxicities, with the exception of endocrinopathies that can be managed with replacement therapy [1] [2].

Regulatory Status and Development Pathways

The combination of this compound and ruxolitinib is currently under investigational use and has not yet received regulatory approval for treatment of myelofibrosis. The development program includes multiple phase 3 clinical trials designed to establish the efficacy and safety of this combination in different MF patient populations. The LIMBER-313 trial (NCT04551066) is evaluating the combination versus ruxolitinib monotherapy in JAK inhibitor-naïve patients with intermediate or high-risk MF. This randomized, double-blind, placebo-controlled study has a primary endpoint of spleen volume reduction ≥35% at 24 weeks, with key secondary endpoints including symptom response and overall survival. The study enrolls patients with platelet counts ≥50 × 10^9/L and permits crossover from the control arm at the time of disease progression [7].

The LIMBER-304 trial is assessing this compound as an add-on therapy to ruxolitinib in patients with suboptimal response to ruxolitinib monotherapy. This study enrolls patients who have received ruxolitinib for at least 3 months and demonstrate persistent splenomegaly (palpable spleen ≥5 cm below costal margin) and significant symptom burden (Total Symptom Score ≥10). Similar to LIMBER-313, this is a randomized, placebo-controlled trial with crossover provisions. The primary regulatory pathway for this combination will likely rely on demonstration of superior efficacy compared to ruxolitinib monotherapy in terms of spleen volume reduction and symptom improvement, with potential accelerated approval based on phase 2 data in the suboptimal response population if phase 3 trials confirm the promising results observed to date [7].

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of this compound and ruxolitinib combination therapy stems from its action on complementary signaling pathways that drive myelofibrosis pathogenesis. Ruxolitinib directly targets the hyperactive JAK-STAT signaling that characterizes MF, inhibiting both JAK1 and JAK2 kinases and subsequent phosphorylation of STAT proteins, particularly STAT3 and STAT5. This inhibition reduces the production of inflammatory cytokines and dampens the proliferative signals that drive MF cell survival. However, compensatory pathway activation, particularly through the PI3K/AKT axis, represents a key resistance mechanism to JAK inhibition. This compound addresses this resistance by specifically inhibiting the PI3Kδ isoform, which is particularly important in hematopoietic cells, thereby blocking AKT phosphorylation and activation [8] [2].

The synergistic interaction between these two pathways occurs at multiple levels. Preclinical studies have demonstrated that ruxolitinib inhibits two major DNA double-strand break repair mechanisms: BRCA-mediated homologous recombination and DNA-PK-mediated non-homologous end-joining. This inhibition sensitizes MF cells to additional stressors, including PI3K pathway inhibition. The combination results in accumulation of DNA damage beyond reparable thresholds, leading to enhanced elimination of MF stem and progenitor cells. Additionally, the combination has demonstrated efficacy across different MF molecular subtypes, including JAK2(V617F), MPL(W515L), and CALR-mutated cells, suggesting a broad applicability regardless of driver mutation status [5] [8].

G GrowthFactors Growth Factors and Cytokines JAK2 JAK2 Mutation GrowthFactors->JAK2 JAKSTAT JAK-STAT Pathway JAK2->JAKSTAT PI3K PI3K Pathway Activation JAKSTAT->PI3K STAT STAT Phosphorylation JAKSTAT->STAT AKT AKT Activation PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription CellSurvival Cell Survival & Proliferation Transcription->CellSurvival mTOR mTOR Signaling AKT->mTOR mTOR->CellSurvival MFManifest MF Manifestations (Splenomegaly, Inflammation) CellSurvival->MFManifest Ruxolitinib Ruxolitinib Ruxolitinib->JAKSTAT Inhibits This compound This compound This compound->PI3K Inhibits

Figure 1: Mechanism of Action of this compound and Ruxolitinib Combination Therapy in Myelofibrosis. The diagram illustrates how ruxolitinib inhibits JAK-STAT signaling while this compound targets PI3K pathway activation, providing complementary inhibition of key pathogenic mechanisms in MF.

Conclusions and Future Directions

The combination of this compound and ruxolitinib represents a promising therapeutic approach for patients with myelofibrosis who have suboptimal response to ruxolitinib monotherapy. Phase 2 clinical data demonstrate that this combination provides meaningful clinical benefits, including significant spleen volume reduction (59.5% achieving ≥10% reduction at week 12 with all-daily dosing) and improved symptom burden (median 33% reduction in MFSAF-TSS at week 12). The safety profile is manageable, with thrombocytopenia representing the most significant hematologic toxicity, which can be effectively addressed through dose interruptions and modifications. The all-daily dosing regimen (20 mg daily for 8 weeks followed by 5 mg daily maintenance) has emerged as the preferred schedule based on superior efficacy outcomes [2] [4].

Future development of this combination will focus on confirmatory phase 3 trials (LIMBER-313 and LIMBER-304) that are currently ongoing to establish the efficacy and safety in both JAK inhibitor-naïve patients and those with suboptimal response to ruxolitinib. Additional research directions include exploration of this combination in earlier disease stages, investigation of triple combinations with other novel agents (such as BET inhibitors or BCL-2 inhibitors), and development of biomarkers to identify patients most likely to benefit from PI3Kδ inhibition. The molecular understanding of resistance mechanisms to JAK inhibition continues to evolve, supporting the rational design of combination therapies that target complementary pathways to improve outcomes for patients with myelofibrosis [8] [7] [2].

References

Pneumocystis jirovecii pneumonia prophylaxis with parsaclisib

Author: Smolecule Technical Support Team. Date: February 2026

Protocol for PJP Prophylaxis with Parsaclisib

The table below summarizes the core recommendations for PJP prophylaxis when treating patients with this compound, based on clinical trial protocols.

Aspect Recommendation Rationale / Evidence Source
Mandatory Status Required for all patients [1] Integrated into trial protocol as a standard safety measure.
Prophylaxis Agent Standard PJP prophylaxis regimen [1] Although not specified in results, Trimethoprim-sulfamethoxazole (TMP-SMX) is typically first-line per guidelines [2] [3].
Duration of Prophylaxis While on this compound + for 2 to 6 months after the last dose [1] Protects patients during and after immunosuppressive therapy.
Supporting Evidence CITADEL-101 (NCT02018861) & CITADEL-204 (NCT03144674) trials [4] [1] Protocol amendment in CITADEL-101 made prophylaxis mandatory; CITADEL-204 confirmed its use.

Supporting Clinical Trial Data and Safety Profile

The recommendation for PJP prophylaxis is based on the mechanism of PI3Kδ inhibitors and the safety profile observed in this compound trials.

  • Mechanism of Risk: PI3Kδ is critically involved in B-cell and T-cell immune function. Its inhibition by this compound can lead to immunosuppression, thereby increasing susceptibility to opportunistic infections like PJP [4].
  • Clinical Trial Protocol: An amendment (dated 3 May 2017) to the phase 1/2 CITADEL-101 study (NCT02018861) mandated that "ongoing and newly enrolled patients were required to take prophylactic treatment for Pneumocystis jiroveci pneumonia (PJP)" [4]. This practice was carried forward into the phase 2 CITADEL-204 study.
  • Safety Data: In the CITADEL-204 study, which required PJP prophylaxis, the most common grade ≥3 treatment-emergent adverse events were diarrhea (12.0%), neutropenia (9.0%), and pneumonia (9.0%). No specific PJP events were reported among these, supporting the effectiveness of the prophylactic measure [1].

Application Notes for Researchers

  • Agent Selection: While the this compound trials refer to a "standard" regimen, the 2025 EQUAL Pneumocystis Score guidelines confirm Trimethoprim-sulfamethoxazole (TMP-SMX) as the first-choice prophylactic agent due to its high efficacy [2] [3].
  • Patient Population Awareness: Be aware that PJP is a rising concern in non-HIV patients with iatrogenic immunosuppression, such as those receiving drugs for hematological malignancies. The mortality rate in this population is significantly higher than in HIV-positive patients [2].
  • Monitoring is Key: Even with prophylaxis, clinicians should maintain a high index of suspicion for PCP in any patient presenting with the clinical triad of fever, dyspnea, and cough, and initiate prompt diagnostic procedures [2].

Risk Management Workflow

The following diagram illustrates the logical pathway for managing PJP risk in patients receiving this compound, from recognizing the cause to implementing and maintaining prophylaxis.

Start This compound Treatment A PI3Kδ Inhibition Start->A B Immunosuppression A->B C Increased PJP Risk B->C D Implement Mandatory PJP Prophylaxis C->D E Continue During Treatment D->E F Continue for 2-6 Months After Last Dose E->F

Experimental Protocol Summary

For the CITADEL-204 trial, the PJP prophylaxis protocol was as follows [1]:

  • Patient Population: Patients with relapsed or refractory Marginal Zone Lymphoma (MZL) receiving this compound monotherapy.
  • Intervention: All patients were required to receive a standard PJP prophylaxis regimen.
  • Duration: Prophylaxis was administered while receiving this compound and for 2 to 6 months after the last dose.
  • Outcome: This measure was part of a comprehensive safety management plan that resulted in an overall manageable safety profile for this compound.

References

Parsaclisib in CITADEL-203 clinical trial protocol

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Patient Demographics

CITADEL-203 (NCT03126019) was a phase 2, multicenter, open-label study evaluating parsaclisib monotherapy in patients with relapsed or refractory FL [1].

Table 1: Key Eligibility Criteria

Criteria Category Requirement
Patient Population Adults ≥18 years with histologically confirmed R/R FL (grade 1–3a) [1]
Prior Therapy ≥2 prior systemic therapies; ineligible for hematopoietic stem cell transplantation [1] [2]
Disease Status Radiographically measurable lymphadenopathy or extranodal lymphoid malignancy [1]
Performance Status ECOG Performance Status of 0–2 [1]
Key Exclusions Transformation to DLBCL; prior treatment with PI3K or BTK inhibitors; active CNS lymphoma; chronic/active infections [1]

Table 2: Patient Baseline Characteristics (Full Analysis Set)

Characteristic Result (Total N=126)
Median Age (years) 67.5 [3]
Sex (Male) 55.6% [3]
Median Time Since Diagnosis (years) 5.95 [3]
ECOG PS ≤1 93.7% [3]
Median Number of Prior Therapies 2 (range, 1–8) [3]
Refractory to Most Recent Therapy 49.2% [3]

Dosing Protocol

Patients were assigned to one of two dosing regimens. The Daily Dosing Group (DG) was selected for further assessment based on preliminary data [1].

G Start Patient Enrollment WG Weekly Dosing Group (WG) (Initial n=23) Start->WG DG Daily Dosing Group (DG) (Primary Group, n=103) Start->DG Phase1 Lead-in Phase (8 Weeks) WG->Phase1 20 mg Once Daily DG->Phase1 20 mg Once Daily Phase2_WG Maintenance 20 mg Once Weekly Phase1->Phase2_WG Switch to Phase2_DG Maintenance 2.5 mg Once Daily Phase1->Phase2_DG Switch to

Efficacy and Safety Profile

Efficacy Results Treatment with this compound in the Daily Dosing Group (DG) demonstrated rapid and durable responses [1].

Table 3: Efficacy Outcomes (Daily Dosing Group, n=103)

Efficacy Endpoint Result (DG)
Objective Response Rate (ORR) 77.7% (95% CI: 68.4–85.3) [1]
Complete Response (CR) Rate 19.4% (95% CI: 12.3–28.4) [1]
Median Duration of Response (DOR) 14.7 months (95% CI: 10.4–NE) [1]
Median Progression-Free Survival (PFS) 15.8 months (95% CI: 11.0–NE) [1]
Median Overall Survival (OS) Not Reached [1]

Safety Results The safety profile of this compound was generally manageable, with diarrhea being the most common adverse event [1].

Table 4: Treatment-Emergent Adverse Events (TEAEs) (All Treated Patients, N=126)

Safety Measure Incidence (All Grades) Incidence (Grade ≥3)
Diarrhea 38.1% 11.9% [1]
Nausea 24.6% Not Specified [1]
Cough 22.2% Not Specified [1]
Neutropenia Not Specified 10.3% [1]
Colitis Not Specified 5.6% [1]
TEAEs Leading to Discontinuation 23.8% of patients [1]
TEAEs Leading to Dose Interruption 46.8% of patients [1]

Mechanism of Action and Supporting Data

This compound is a potent and highly selective next-generation PI3Kδ inhibitor [3]. It inhibits the PI3Kδ isoform (half maximal inhibitory concentration = 1 nM) and is at least 10,000-fold more selective for PI3Kδ over the α, β, and γ isoforms [1]. This high selectivity was designed to improve the safety profile associated with earlier, less selective PI3K inhibitors [1].

Overactivity of the PI3K pathway, particularly the δ isoform, is a critical driver of growth and survival in B-cell malignancies [4]. The diagram below illustrates the targeted signaling pathway.

G BCR B-Cell Receptor (BCR) Stimulation PI3K PI3K Pathway Activation BCR->PI3K PI3Kdelta PI3Kδ Isoform (Overactive in B-cell malignancies) PI3K->PI3Kdelta Aktsurv AKT Activation (Promotes Cell Survival and Proliferation) PI3Kdelta->Aktsurv Lymphoma Lymphoma Growth Aktsurv->Lymphoma This compound This compound Inhibition Highly Selective Inhibition This compound->Inhibition Inhibition->PI3Kdelta  Blocks

A dedicated cardiac safety study using data from the first-in-human trial (CITADEL-101) found that this compound, at doses up to 45 mg once daily, did not reveal concentration-dependent effects on the QTcF interval and had no significant effect on heart rate or cardiac conduction [4].

Application Notes for Researchers

  • Patient Selection: This therapy is suited for patients with R/R FL who have exhausted standard immunochemotherapy options. The exclusion of patients with transformed disease and prior PI3K/BTK inhibitor use is critical for trial design [1].
  • Safety Management: Proactive management is key. Pneumocystis jirovecii pneumonia (PJP) prophylaxis is mandatory. Protocols should include monitoring for and early intervention for diarrhea/colitis, rash, and neutropenia. Most AEs were manageable with dose modifications [1] [2].
  • Dosing Strategy: The two-stage daily dosing regimen (20 mg -> 2.5 mg) was adopted to maintain efficacy while mitigating long-term toxicity. This should be considered the recommended regimen for future clinical applications [5] [1].

References

UPLC-MS/MS Analytical Conditions for Parsaclisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters for the UPLC-MS/MS detection of parsaclisib, developed and validated as per FDA guidelines [1].

Parameter Category Specification
Chromatography System Waters ACQUITY UPLC I-Class [1]
Mass Spectrometer Waters Xevo TQ-S with ESI source [1]
Analytical Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1]
Column Temperature 40 °C [1]
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile [1]
Gradient Program 0–0.5 min (10% B); 0.5–1.0 min (10%→90% B); 1.0–1.4 min (90% B); 1.4–1.5 min (90%→10% B) [1]
Flow Rate 0.3 mL/min [1]
Injection Volume 1.0 μL [1]
Run Time 2.0 min [1]
Detection Mode Multiple Reaction Monitoring (MRM) [1]
Ion Mode Electrospray Ionization (ESI), positive [1]
This compound MRM Transition m/z 432.92 → 150.01 [1]
Collision Energy (this compound) 20 eV [1]
Internal Standard (IS) Pilaralisib [1]
IS MRM Transition m/z 540.93 → 455.87 [1]
Collision Energy (IS) 21 eV [1]
Cone Voltage (for both) 20 V [1]

Detailed Experimental Protocols

Here is a detailed workflow for the sample preparation and analysis of this compound.

Start Start: Collect Rat Plasma S1 Aliquot 100 µL of plasma Start->S1 S2 Add 10 µL of IS Solution (100 ng/mL Pilaralisib) S1->S2 S3 Vortex to mix S2->S3 S4 Protein Precipitation: Add 300 µL Acetonitrile (1:3 ratio to plasma) S3->S4 S5 Vortex & Centrifuge: 13,000 ×g, 10 min, 4°C S4->S5 S6 Transfer Supernatant S5->S6 S7 Inject 1.0 µL into UPLC-MS/MS System S6->S7 End End: Data Analysis S7->End

Sample Preparation Procedure

This protocol uses a simple protein precipitation method [1].

  • Preparation: Aliquot 100 μL of rat plasma into a polyethylene tube.
  • Internal Standard: Add 10 μL of the internal standard (IS) working solution (Pilaralisib, 100 ng/mL).
  • Mixing: Vortex the mixture thoroughly to ensure homogeneity.
  • Precipitation: Add 300 μL of ice-cold acetonitrile (a 1:3 ratio to plasma) to precipitate proteins.
  • Separation: Vortex the sample again and then centrifuge at 13,000 ×g for 10 minutes at 4°C.
  • Injection: Carefully transfer the clear supernatant to an autosampler vial for analysis. The injection volume is 1.0 μL [1].
Method Validation Summary

The developed method was rigorously validated, with key performance characteristics shown in the table below [1].

Validation Parameter Result
Calibration Curve Range 2 - 2000 ng/mL [1]
Intra-day Precision < 8.6% [1]
Inter-day Precision < 8.6% [1]
Accuracy 2.0 - 14.9% [1]
Stability Reliable during analysis and storage [1]

Application in Pharmacokinetic & Metabolic Studies

This validated method was successfully applied in real-world studies, generating the following key findings [1]:

  • Pharmacokinetics: After a single 2.0 mg/kg oral dose in rats, the method effectively tracked this compound concentration over time to determine standard PK parameters [1].
  • Metabolic Stability: In vitro incubation with rat liver microsomes indicated that this compound has slow intrinsic clearance (Clint = 2.4 µL/min/mg protein) and a long half-life (t1/2 = 571.3 min), suggesting low hepatic extraction and potential for once-daily dosing in humans [1].

Context and Importance of this compound Analysis

This compound is a potent and highly selective next-generation PI3Kδ inhibitor that has been investigated for treating relapsed or refractory B-cell malignancies [2]. Robust bioanalytical methods are crucial for supporting these clinical development efforts.

While the New Drug Application for this compound in lymphomas was withdrawn for business reasons, the drug's safety and efficacy profile supported its continued investigation in other conditions, such as autoimmune hemolytic anemia and myelofibrosis [3] [4]. Reliable detection methods remain essential for this ongoing research.

References

Parsaclisib plasma concentration monitoring method

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Development and Validation

A specific and reliable UPLC-MS/MS method was developed and validated for the quantification of parsaclisib in rat plasma, which can be adapted for human plasma [1].

Key Analytical Conditions

The table below summarizes the core conditions used for the UPLC-MS/MS analysis.

Parameter Specification
Chromatography System Waters ACQUITY UPLC I-Class [1]
Detection System Waters Xevo TQ-S Tandem Mass Spectrometer (ESI) [1]
Column ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [1]
Column Temperature 40 °C [1]
Mobile Phase A: 0.1% Formic Acid; B: Acetonitrile [1]
Flow Rate 0.3 mL/min [1]
Injection Volume 1.0 µL [1]
Run Time 2.0 min [1]
Detection Mode Multiple Reaction Monitoring (MRM) [1]

| Ion Transitions (MRM) | this compound: m/z 432.92 → 150.01 Internal Standard (Pilaralisib): m/z 540.93 → 455.87 [1] |

Method Validation Results

The method was comprehensively validated according to standard regulatory guidelines. The results are summarized below [1].

Validation Parameter Result
Calibration Curve Range 2 - 2000 ng/mL [1]
Intra-day Precision < 8.6% [1]
Inter-day Precision < 8.6% [1]
Accuracy 2.0 - 14.9% [1]
Stability Reliable in rat plasma during storage and analysis [1]
Recovery & Matrix Effect Within acceptable limits [1]

Experimental Protocol

Here is a detailed step-by-step protocol for sample preparation and analysis based on the published method [1].

Sample Preparation Procedure

This protocol uses a simple protein precipitation method.

  • Spike Sample: Add 10 µL of the internal standard (IS, pilaralisib) working solution (100 ng/mL) to 100 µL of plasma sample in a polyethylene tube and mix well.
  • Precipitate Protein: Add 300 µL of acetonitrile (a 1:3 plasma-to-solvent ratio) to the mixture. Vortex thoroughly to ensure complete protein precipitation.
  • Centrifuge: Centrifuge the samples at 13,000 × g for 10 minutes at 4°C.
  • Collect Supernatant: Carefully transfer the supernatant to an autosampler vial.
  • Inject: Inject 1.0 µL of the supernatant into the UPLC-MS/MS system for analysis.

The workflow from sample to result is as follows:

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Start Plasma Sample Step1 Add Internal Standard (Pilaralisib) Start->Step1 Step2 Add Acetonitrile (Protein Precipitation) Step1->Step2 Step3 Centrifuge (13,000 ×g, 10 min, 4°C) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Chromatographic Separation (UPLC BEH C18 Column) Step4->Step5 Step6 Mass Spectrometric Detection (MRM: m/z 432.92→150.01) Step5->Step6 Step7 Data Analysis & Quantification Step6->Step7 End This compound Concentration Step7->End

Pharmacokinetics and Metabolic Stability

The validated UPLC-MS/MS method has been successfully applied to study the pharmacokinetics and metabolic stability of this compound.

In Vivo Pharmacokinetics in Rats

A single 2.0 mg/kg oral dose of this compound was administered to rats, and blood samples were collected over 48 hours. The method was robust enough to characterize the concentration-time profile, though specific parameters like C~max~ and AUC were not detailed in the results [1].

In Vitro Metabolic Stability

The metabolic stability of this compound was investigated using Rat Liver Microsomes (RLMs), predicting its behavior in vivo [1].

  • Incubation Conditions: 0.5 µM this compound was incubated with RLMs (0.5 mg/mL) and 1 mM NADPH in PBS buffer (pH 7.4) at 37°C [1].
  • Key Findings: this compound demonstrated slow intrinsic clearance (Cl~int~ = 2.4 µL/min/mg protein) and a long half-life (t~1/2~ = 571.3 minutes) [1]. This suggests this compound is slowly metabolized, which could support less frequent dosing in patients.

Clinical Application and Cardiac Safety

The clinical utility of therapeutic drug monitoring is underscored by pharmacokinetic and safety data from human studies.

  • Exposure and Dose Proportionality: In clinical studies (CITADEL-101), this compound plasma concentrations peaked at about 1 hour post-dose, and exposure increased proportionally with doses from 5 mg to 45 mg. The terminal half-life was approximately 10 hours at steady state [2].
  • Cardiac Safety (CITADEL-101): A thorough QTc analysis was performed. The data ruled out a large effect on cardiac repolarization, with the upper limit of the confidence interval for ΔQTcF change remaining well below the 10 ms threshold of concern across all doses (5 mg to 45 mg) [2].

The relationship between drug concentration and its effect on the QTc interval is crucial for safety assessment, as visualized below.

PK This compound Plasma Concentration Analysis Concentration-QTc Analysis PK->Analysis  Input PD ΔQTcF Interval (Cardiac Repolarization) Outcome Clinical Conclusion: No Large QTc Effect Ruled Out PD->Outcome Analysis->PD  Predicts

Discussion and Conclusion

The developed UPLC-MS/MS method is a cornerstone for this compound quantification. Its high sensitivity, precision, and rapid run time make it suitable for high-throughput applications in both preclinical and clinical settings [1]. The application of this method has provided critical insights:

  • Informed Clinical Dosing: The slow metabolic clearance observed preclinically [1] aligns with the once-daily dosing regimens used successfully in clinical trials [2] [3].
  • Confirmed Clinical Safety: The method enabled precise concentration measurements for robust cardiac safety analyses, confirming that this compound does not pose a significant risk for QTc prolongation at therapeutic doses [2].

For researchers, this method provides a validated blueprint for monitoring this compound, supporting ongoing drug development and potentially guiding therapeutic drug monitoring in the future.

References

managing parsaclisib treatment-emergent adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib TEAEs and Recommended Dose Modifications

The table below summarizes common TEAEs and corresponding dose modification guidelines based on clinical trial protocols [1] [2] [3].

Adverse Event Severity/Grade Recommended Dose Modification
Diarrhea/Colitis Grade ≥3 Withhold this compound until resolution to Grade ≤1. Upon resumption, use a reduced dose or alternative dosing schedule [1].
Rash Grade ≥3 Withhold this compound until resolution to Grade ≤1. Consider resuming at a reduced dose [3].
Neutropenia Grade 4 Withhold this compound until ANC recovers to ≥0.5 × 10⁹/L [3].
Elevated Transaminases (ALT/AST) Grade ≥3 Withhold this compound until resolution to Grade ≤1. May require permanent discontinuation [4].
Non-infectious Pneumonitis Any grade Permanently discontinue this compound [5].

Clinical Management Protocols & Supportive Care

For the AEs listed above, the following management strategies were employed in clinical studies:

  • Prophylaxis: Prophylactic treatment for Pneumocystis jiroveci pneumonia (PJP) was mandatory in multiple studies, such as CITADEL-205 [1] [3].
  • Dosing Schedule Optimization: To improve long-term tolerability, an intermittent dosing schedule was developed and validated: 20 mg once daily for 8 weeks, followed by either 20 mg once weekly or 2.5 mg once daily as a maintenance dose [1] [2]. This strategy was specifically implemented to reduce the incidence of late-onset AEs like colitis [1].
  • Management of Specific AEs:
    • Diarrhea/Colitis: This was the most common serious AE leading to discontinuation. Management involved treatment interruption until resolution, followed by dose reduction or discontinuation depending on severity [1] [5].
    • Hepatotoxicity: this compound demonstrated a differentiated tolerability profile with minimal clinically significant transaminase elevations, which is an improvement over earlier generation PI3Kδ inhibitors [1]. Management for the few cases that occurred involved dose interruption.
    • Hematological Toxicities: Neutropenia and thrombocytopenia were observed. Management included monitoring blood counts, dose interruption for severe cases (Grade 4 neutropenia), and administration of growth factors if necessary [4] [3].

This compound TEAE Incidence in Clinical Trials

The frequency of key TEAEs from various trials provides context for their management.

Trial (Condition) Most Common TEAEs (>20%) Grade ≥3 TEAEs (>5%) Serious TEAEs Discontinuation due to TEAE
CITADEL-101 (R/R B-cell Malignancies) Diarrhea/Colitis (36%), Nausea (36%), Fatigue (31%), Rash (31%) [1] Neutropenia (19%) [1] Diarrhea/Colitis (n=9), Pyrexia (n=4), Sepsis (n=3) [1] Not Specified
CITADEL-102 (R/R FL, Combination Therapy) Pyrexia (53.8%), Diarrhea (46.2%) [4] Neutropenia (34.6%), Febrile Neutropenia (23.1%), Thrombocytopenia (19.2%) [4] Various 30.8% (8/26 patients) [4]
CITADEL-213 (Japanese R/R FL) Diarrhea (28.6%), Stomatitis (23.8%) [2] Diarrhea (7.1%), Stomatitis (11.9%) [2] None >2 patients 11.9% (5/42 patients) [2]
CITADEL-205 (R/R MCL, post-ibrutinib) Diarrhea (19.1%), Anemia (19.1%) [3] Anemia (12.8%), Neutropenia (10.6%) [3] Diarrhea, Dyspnea (4.3% each) [3] 4.3% (2/47 patients) [3]

This compound's Mechanism of Action

The following diagram illustrates the mechanistic pathway of this compound, which underlies its efficacy and associated toxicities.

Parsaclisib_Mechanism BCR BCR PI3K_delta PI3K_delta BCR->PI3K_delta Activates AKT AKT PI3K_delta->AKT Signaling Immune_Cell_Function Immune_Cell_Function PI3K_delta->Immune_Cell_Function Regulates This compound This compound This compound->PI3K_delta Potently Inhibits mTOR mTOR AKT->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation B_Cell_Malignancies B_Cell_Malignancies Cell_Survival->B_Cell_Malignancies Cell_Proliferation->B_Cell_Malignancies Inflammatory_Toxicities Inflammatory_Toxicities Immune_Cell_Function->Inflammatory_Toxicities Dysregulation

As shown, this compound is a potent and highly selective inhibitor of the PI3Kδ isoform [6] [1]. This kinase is a critical node in the B-cell receptor (BCR) signaling pathway. By inhibiting PI3Kδ, this compound blocks downstream AKT/mTOR signaling, directly suppressing the survival and proliferation of malignant B-cells [1]. However, PI3Kδ is also integral to the normal function of immune cells like B-cells, T-cells, and neutrophils [6]. This dual role explains the drug's efficacy in B-cell malignancies and its associated immune-mediated toxicities, such as diarrhea/colitis, rash, and neutropenia [7] [1].

Key Takeaways for Professionals

  • Differentiated Safety Profile: this compound shows a lower incidence of severe hepatotoxicity compared to first-generation PI3Kδ inhibitors, but requires vigilance for GI (diarrhea/colitis) and hematological events [1].
  • Proactive Management is Key: Successful management hinges on prophylactic measures (e.g., PJP prophylaxis) and the implementation of optimized, intermittent dosing schedules to mitigate late-onset toxicities [1] [3].
  • Adherence to Protocols: Following established dose modification guidelines for specific AEs is critical for maintaining patient safety and treatment continuity in both monotherapy and combination regimens [4] [2].

References

Diarrhea Incidence and Severity in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the frequency and severity of diarrhea observed across different clinical trials involving parsaclisib.

Trial Identifier Patient Population This compound Dosing Regimen Any Grade Diarrhea Grade ≥3 Diarrhea Median Time to Onset References
CITADEL-213 (NCT04434937) Relapsed/Refractory Follicular Lymphoma (R/R FL) 20 mg once daily (q.d.) for 8 weeks → 2.5 mg q.d. 28.6% (12/42) 7.1% (3/42) Not Reported (NR) [1] [2]
CITADEL-205 (BTK-naïve cohort) Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL) 20 mg q.d. for 8 weeks → 2.5 mg q.d. ("Daily Dosing Group") 40% 18% 5.1 months [3]
CITADEL-205 (All Treated) Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL) Mixed (incl. daily-to-weekly) 34% 14% 4.3 months [3]
NCT02718300 Myelofibrosis (MF) (added to ruxolitinib) 5 or 20 mg q.d. for 8 weeks → 5 mg q.d. ("All-Daily") 22% Grade ≥3 AEs were "limited" NR [4] [5]

Management and Dose Modification Guide

The following diagram and protocol outline the recommended management strategy for this compound-associated diarrhea, based on the severity of the event.

G Start Onset of Diarrhea Assess Assess Severity (Grading) Start->Assess G1 Grade 1 (Mild) Assess->G1 CTCAE v5.0 G2 Grade 2 (Moderate) Assess->G2 G3 Grade 3 (Severe) Assess->G3 G4 Grade 4 (Life-threatening) Assess->G4 SupportiveCare Initiate Supportive Care: - Fluid/Electrolyte Replacement - Antidiarrheal Medications (e.g., Loperamide) G1->SupportiveCare HoldDose Withhold this compound G2->HoldDose G3->HoldDose G4->HoldDose HoldDose->SupportiveCare Resolve Symptoms resolve to ≤ Grade 1 SupportiveCare->Resolve Resume Resume this compound at LOWER DOSE Resolve->Resume Yes DiscontinueP Consider Permanent Discontinuation Resolve->DiscontinueP No

Figure 1. Proposed management algorithm for this compound-associated diarrhea.

Key Management Steps:

  • Supportive Care: For all grades of diarrhea, initiate supportive measures including fluid and electrolyte replacement. Antidiarrheal medications like loperamide are commonly used [3].
  • Dose Modification: The primary intervention for moderate (Grade 2) or severe (Grade 3/4) diarrhea is to withhold the this compound dose.
  • Dose Re-escalation: Once symptoms resolve to Grade 1 or baseline, this compound can be resumed. Clinical trials often resumed at a lower dose (e.g., 2.5 mg once daily or 20 mg once weekly) to prevent recurrence [3].
  • Permanent Discontinuation: Permanent discontinuation of this compound should be considered for life-threatening (Grade 4) diarrhea or if severe symptoms do not improve to a manageable level after dose withholding [3].

Experimental Protocols for Reference

To provide context for the safety data, here are the methodologies from the key trials cited.

  • CITADEL-213 (Phase II, NCT04434937) [1] [2]:

    • Objective: Evaluate the efficacy and safety of this compound in Japanese patients with R/R FL (grade 1-3a).
    • Patient Population: Adults (≥18 years) with confirmed R/R FL who had received ≥2 prior systemic therapies and were ineligible for hematopoietic stem cell transplantation.
    • Dosing Regimen: this compound 20 mg once daily for 8 weeks, followed by 2.5 mg once daily thereafter until disease progression or unacceptable toxicity.
    • Endpoint (Safety): Treatment-emergent adverse events (TEAEs) were monitored and graded for severity.
  • CITADEL-205 (Phase II) [3]:

    • Objective: Assess the efficacy and safety of this compound in patients with R/R MCL.
    • Patient Population: Patients with R/R MCL, including a cohort who were naive to BTK inhibitors.
    • Dosing Regimen: The "daily dosing group" received this compound 20 mg once daily for 8 weeks, followed by 2.5 mg once daily.
    • Endpoint (Safety): AEs, including diarrhea and colitis, were recorded. The study specifically reported on the time to onset and management of these gastrointestinal events.

Frequently Asked Questions (FAQs)

Q1: How does the timing of this compound-associated diarrhea compare to other PI3K inhibitors? A1: this compound-associated diarrhea can be late-onset. In the CITADEL-205 trial, the median time to onset for Grade ≥3 diarrhea was 4.3 to 5.1 months [3]. This is a recognized pattern for some PI3K inhibitors and underscores the need for vigilant monitoring throughout treatment, not just in the initial cycles.

Q2: Are there any specific risk factors that predispose patients to severe diarrhea? A2: The available studies do not explicitly identify specific patient risk factors. The incidence appears consistent across different hematologic malignancies (FL, MCL). Management should be based on the observed severity in the individual patient, following the dose modification guidelines.

Q3: What is the recommended course of action if a patient experiences recurrent diarrhea upon re-challenge? A3: If diarrhea recurs at a severity that requires a second dose interruption, permanent discontinuation of this compound should be strongly considered. The benefit of continued treatment must be weighed against the risk of significant dehydration and reduced quality of life [3].

References

Parsaclisib Hepatotoxicity Profile & Management Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings on hepatotoxicity and corresponding management approaches from clinical studies.

Aspect Clinical Findings & Recommendations
Overall Hepatic Safety No clinically meaningful transaminitis (elevated AST/ALT) associated with parsaclisib in clinical studies [1].
Dosing Strategy An intermittent dosing schedule (e.g., 20 mg once daily for 9 weeks, then switching to 20 mg once weekly) was implemented to manage later-onset adverse events like diarrhea/colitis, demonstrating a proactive approach to managing long-term toxicity [1].
General Hepatoprotective Agents Prophylactic use of agents like ademetionine and bicyclol in oncology has shown efficacy in preventing/elevating liver enzyme abnormalities, allowing patients to continue anticancer therapy [2].

Experimental Protocol: In Vitro Metabolomics for Hepatotoxicity Screening

For researchers investigating the hepatotoxic potential of new compounds like this compound, in vitro metabolomics is a powerful tool. The workflow below outlines the key steps [3]:

workflow In Vitro Metabolomics Workflow start 1. Sample Collection & Treatment (Human-relevant liver models exposed to compound) process 2. Metabolite Extraction (Solvent extraction, protein precipitation) start->process acquisition 3. Data Acquisition (LC/GC-MS analysis) process->acquisition analysis 4. Data Processing & Analysis (Bioinformatics, statistical analysis to identify altered metabolites) acquisition->analysis interpretation 5. Biological Interpretation (Pathway & network analysis to understand mechanisms) analysis->interpretation

This methodology can help in early detection of potential hepatotoxicity by revealing disturbances in cellular metabolic pathways, providing insights into the mechanisms of toxicity before clinical trials [3].

Key Considerations for Clinical Management

  • Hepatoprotective Agents: Evidence supports the prophylactic use of certain hepatoprotective drugs. Ademetionine and bicyclol have shown promise in reducing the incidence and severity of liver enzyme elevations in patients receiving anticancer therapy, helping to maintain treatment continuity [2].
  • Proactive Dose Management: The implementation of an intermittent dosing schedule for this compound highlights the importance of adapting treatment regimens based on emerging safety data to mitigate long-term risks [1].

The clinical data for this compound is encouraging regarding its hepatic safety profile. The strategies outlined provide a framework for monitoring and managing potential hepatotoxicity in both research and clinical practice.

References

Parsaclisib Clinical Profile & Adverse Event Management

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib is a next-generation, potent, and highly selective oral inhibitor of the PI3Kδ isoform, with over 10,000-fold greater selectivity for PI3Kδ than other isoforms [1] [2]. This selectivity was optimized to minimize toxicities linked to earlier PI3K inhibitors [1].

Efficacy in Relapsed/Refractory Follicular Lymphoma Recent phase II studies demonstrate strong efficacy, particularly in Japanese and broader patient populations with follicular lymphoma (FL).

Study Population Objective Response Rate (ORR) Complete Response (CR) Rate Most Common Treatment-Emergent Adverse Events (TEAEs) Discontinuation due to TEAEs

| Japanese R/R FL Patients (CITADEL-213) [1] | 88.1% (74.4–96.0 CI) | 23.8% | Diarrhea (28.6%; grade ≥3, 7.1%) Stomatitis (23.8%; grade ≥3, 11.9%) | 11.9% | | Global R/R FL Patients (CITADEL-203) [1] | Data Not Detailed | Data Not Detailed | Demonstrated "manageable safety profile" | Information Not Specified |

Managing Gastrointestinal Toxicity Gastrointestinal events, particularly diarrhea, are a known class effect of PI3Kδ inhibitors. Key management insights include:

  • Dosing Regimen: Clinical studies often use a daily induction dose (e.g., 20 mg once daily) followed by a lower maintenance dose (e.g., 2.5 mg once daily). This strategy was implemented to provide sufficient pathway inhibition while reducing the frequency of late-onset adverse events [1].
  • Toxicity Profile: Diarrhea was the most common TEAE in the CITADEL-213 trial, but most cases were low-grade [1]. PI3Kδ inhibition can disrupt regulatory T cell function, contributing to immune-mediated toxicities like colitis [3].

UPLC-MS/MS Method for this compound Quantification

For preclinical and clinical pharmacokinetic studies, a rapid and specific UPLC-MS/MS method has been developed and validated for determining this compound concentration in biological matrices [4].

Chromatographic and Mass Spectrometry Conditions

  • Apparatus: Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole mass spectrometer [4].
  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [4].
  • Mobile Phase: Gradient elution using acetonitrile and 0.1% formic acid at a flow rate of 0.3 mL/min [4].
  • Detection: Multiple Reaction Monitoring (MRM) mode.
    • This compound: m/z 432.92 → 150.01 (Collision Energy: 20 eV) [4].
    • Internal Standard (Pilaralisib): m/z 540.93 → 455.87 (Collision Energy: 21 eV) [4].
  • Run Time: 2.0 minutes per sample [4].

Sample Preparation and Method Validation

  • Preparation: Simple protein precipitation using acetonitrile at a 1:3 ratio (plasma:acetonitrile) [4].
  • Validation: The method showed acceptable performance [4].
    • Linearity: 2 - 2000 ng/mL.
    • Precision: Intra- and inter-day precision < 8.6%.
    • Stability: Reliable under analysis and storage conditions.

Below is the experimental workflow for quantifying this compound and investigating its pharmacokinetics:

G start Study Start prep Sample Preparation Protein Precipitation with Acetonitrile (Centrifugation at 13,000 ×g, 10 min, 4°C) start->prep analysis UPLC-MS/MS Analysis Gradient Elution (Acetonitrile/0.1% Formic Acid) MRM Detection prep->analysis app1 In Vitro Metabolic Stability Incubation with Rat Liver Microsomes (RLMs) Determine half-life & intrinsic clearance analysis->app1 Method Applied To app2 In Vivo Pharmacokinetics Single Gavage (2.0 mg/kg) in Rats Blood collection at 13 time points up to 48h analysis->app2 Method Applied To

Key Insights for Researchers

  • Differentiated Profile: this compound's high selectivity for PI3Kδ is a key design feature aimed at improving the therapeutic window compared to earlier, less selective inhibitors [1] [2].
  • Monitoring is Crucial: Despite a potentially improved safety profile, hepatotoxicity and gastrointestinal toxicity (diarrhea, colitis) remain important monitoring parameters [4] [3]. The developed UPLC-MS/MS method is vital for investigating drug exposure and toxicity correlations.
  • Regulatory Context: Note that as of the latest information, This compound is not FDA-approved, and its development status should be confirmed [5]. The broader PI3K inhibitor class has faced challenges, including market withdrawals of other agents due to toxicity and confirmatory trial failures [3].

References

optimizing parsaclisib dosing for suboptimal response

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib Dosing Regimens & Efficacy Data

The table below summarizes the efficacy outcomes and common adverse events (AEs) for two this compound dosing strategies when added to a stable dose of ruxolitinib [1].

Table 1: Efficacy and Common Adverse Events of this compound Add-on Therapy

Dosing Regimen Patient Cohort Spleen Volume Reduction (≥10% at Week 12) Key Symptom Score Reduction (≥50% at Week 12) Most Common Non-Hematologic AEs (Any Grade) Common Hematologic AEs (Grade 3/4)
Daily-to-Weekly n=32 28% 14% - 18% Nausea (23%), Diarrhea (22%), Abdominal Pain (19%), Fatigue (19%), Cough (18%), Dyspnea (18%) Thrombocytopenia: 19% (G3), 19% (G4)
All-Daily n=42 59.5% 28% - 32% (Same profile as above, overall incidence) Thrombocytopenia: 26% (G3), 7% (G4)

Experimental Protocol & Workflow

The following diagram and description outline the design of the phase 2 study that evaluated add-on this compound, which you can use as a reference for building your own experimental protocols [1].

G Start Patient Population: Primary or Secondary Myelofibrosis Suboptimal response to ruxolitinib (≥6 months) Stable ruxolitinib dose (8 weeks) A Part 1: Safety Run-In Determine safe add-on doses (No DLTs observed at 20 mg daily) Start->A B Randomized Phase A->B C Daily-to-Weekly Dosing n=32 10 or 20 mg once daily for 8 weeks, then same dose once weekly B->C D All-Daily Dosing n=42 5 or 20 mg once daily for 8 weeks, then 5 mg once daily B->D E Primary Efficacy Endpoint: Proportion with ≥10% Spleen Volume Reduction at Week 12 C->E F Key Safety Assessment: Treatment-Emergent Adverse Events C->F D->E D->F

Phase 2 Study Design for this compound Add-on Therapy

Key Methodological Details:

  • Patient Population: Adults with primary or secondary myelofibrosis who had been on ruxolitinib for at least 6 months but had a suboptimal response, and were on a stable dose (5-25 mg twice daily) for 8 weeks prior to the study start [1].
  • Concomitant Medication: Patients continued their stable, twice-daily ruxolitinib dose throughout the study per the approved product label. The design ensured that observed responses could be attributed to the addition of this compound [1].
  • Key Exclusion Criteria:
    • Use of other myelofibrosis drugs (e.g., danazol, hydroxyurea) or splenic irradiation within 6 months.
    • Prior therapy with other PI3K inhibitors.
    • Inadequate bone marrow reserve, liver, or renal function.
    • Uncontrolled infections or cardiac disease [1].
  • Assessment Schedules: Spleen volume was assessed by imaging, and symptom scores were collected using the Myelofibrosis Symptom Assessment Form (MFSAF) and Myeloproliferative Neoplasms Symptom Assessment Form (MPN-SAF) [1].

Mechanism of Action & Rationale for Combination

The scientific rationale for combining this compound with ruxolitinib is based on targeting complementary pathways in myelofibrosis pathogenesis, as illustrated below.

G JAK2 JAK2 Mutation (e.g., V617F) STAT JAK-STAT Pathway Activation JAK2->STAT PI3K Persistent PI3K/AKT Pathway Activation STAT->PI3K Downstream Activation MF Disease Progression (Splenomegaly, Symptoms) STAT->MF PI3K->MF Rux Ruxolitinib (JAK1/JAK2 Inhibitor) Rux->STAT  Inhibits Pars This compound (PI3Kδ Inhibitor) Pars->PI3K  Inhibits

Targeting JAK-STAT and PI3K/AKT Pathways in Myelofibrosis

Pathway Explanation:

  • JAK-STAT Pathway: Ruxolitinib directly inhibits hyperactive JAK1/JAK2 signaling, which is a cornerstone of myelofibrosis pathology [1].
  • PI3K/AKT Pathway: Evidence suggests that signaling through the PI3K/AKT pathway, which is downstream of JAK-STAT, remains active and may drive disease progression in patients on chronic ruxolitinib therapy, leading to suboptimal responses [1].
  • Synergistic Effect: Preclinical studies showed that the combination of a PI3Kδ inhibitor (this compound) and ruxolitinib provided synergistic inhibition of MPN cell growth, supporting this dual-targeting approach to overcome therapeutic resistance [1].

Frequently Asked Questions (FAQs)

Q1: Which dosing regimen is more effective? The All-Daily regimen demonstrated superior efficacy in this study, with nearly 60% of patients achieving a significant spleen volume reduction compared to 28% on the Daily-to-Weekly regimen. Symptom improvement was also approximately twice as high with the All-Daily schedule [1].

Q2: How are the common adverse events managed?

  • Diarrhea/Colitis: This is a known class effect of PI3K inhibitors. Proactive monitoring and supportive care are essential. In earlier studies, a protocol amendment to incorporate prophylactic treatment for Pneumocystis jiroveci pneumonia (PJP) was implemented for patients on this compound [2].
  • Thrombocytopenia: This is a manageable hematologic AE. In the study, it was primarily managed through dose interruptions of this compound [1].

Q3: Why are there different dosing schedules? The daily-to-weekly schedule was initially explored to mitigate the risk of late-onset toxicities (like diarrhea and colitis) observed with continuous daily dosing in earlier studies of PI3Kδ inhibitors in lymphoma [1] [2]. However, based on investigator feedback suggesting more durable responses with continuous dosing, the all-daily regimen was further investigated and showed better efficacy in this myelofibrosis population [1].

Q4: What is the future of dosing optimization in oncology? Beyond traditional methods, Machine Learning (ML) is emerging as a powerful tool for precision dosing. ML approaches, particularly Reinforcement Learning, are being developed to individualize anticancer drug doses by model-free predictions to maximize efficacy and minimize toxicity, showing promising results compared to standard protocols [3].

References

parsaclisib dose interruption and reduction guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib Dose Modification Guide

The table below summarizes the common adverse events leading to dose modifications and the general management approaches from clinical trials.

Aspect Details from Clinical Trials
Common Adverse Events (AEs) for Monotherapy Diarrhea, colitis, stomatitis, nausea, cough, neutropenia [1] [2].
Common AEs for Combination (with Ruxolitinib) Dyspnea, peripheral edema, diarrhea, nausea, abdominal pain, fatigue [3].

| Dosing Regimens | Induction: 20 mg once daily for 8 weeks [1] [2]. Maintenance: 2.5 mg once daily or 20 mg once weekly [1] [2]. | | General Management Approach | Dose interruption was a primary strategy for managing toxicities [2]. For specific AEs like diarrhea/colitis, treatment included antidiarrheals, steroids, and this compound dose interruption or discontinuation [4]. | | Modification Statistics (Monotherapy) | In a phase 2 FL trial (CITADEL-203, n=126):

  • Dose interruption: 46.8% of patients [2]
  • Dose reduction: 17.5% of patients [2]
  • Treatment discontinuation: 23.8% of patients [2] |

Experimental Protocols & Safety Monitoring

The clinical trials followed rigorous protocols to ensure patient safety and data integrity.

  • Trial Design: The key data comes from phase 2, multicenter, open-label studies (e.g., CITADEL-203, CITADEL-213) in patients with relapsed or refractory B-cell malignancies [1] [2]. Patients received this compound until disease progression, unacceptable toxicity, or withdrawal of consent [1].
  • Safety Monitoring: Trials mandated regular assessments, including blood tests to monitor hematologic counts (e.g., for neutropenia) and liver function, as well as physical examinations and review of systems for emerging symptoms [1] [2]. Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) was required during treatment and for several months after the last dose [2].

The following diagram illustrates the core workflow for managing adverse events as implemented in these clinical trials.

parsaclisib_management Start Adverse Event (AE) Occurs Assess Assess AE Severity (Grade 1-4) Start->Assess G1 Grade 1 Assess->G1 G2 Grade 2 Assess->G2 G3 Grade 3 Assess->G3 G4 Grade 4 Assess->G4 ManageG1 Monitor closely. Consider symptomatic treatment. G1->ManageG1 ManageG2 Interrupt this compound dose until resolution to Grade ≤1. Resume at same or reduced dose. G2->ManageG2 ManageG3G4 Interrupt this compound dose. Upon resolution to Grade ≤1, consider resuming at a reduced dose or permanently discontinuing. G3->ManageG3G4 G4->ManageG3G4 DC Permanently Discontinue ManageG2->DC If recurrent Grade 2 AE ManageG3G4->DC If recurrent Grade 3/4 AE

Key Considerations for Researchers

For scientists and drug development professionals, the following points are crucial:

  • Differentiated Safety Profile: this compound was designed as a next-generation, highly selective PI3Kδ inhibitor to minimize the off-target toxicities, particularly hepatotoxicity, associated with earlier PI3K inhibitors [4]. This informed its dosing strategy.
  • Dosing Strategy Rationale: The two-part dosing regimen (initial daily "induction" followed by lower daily or weekly "maintenance") was developed based on pharmacokinetic modeling and early-phase trial data. The goal was to provide potent initial target inhibition while mitigating the frequency of late-onset AEs, thereby allowing for longer treatment duration [1] [4].
  • Combination Therapy Context: When combined with ruxolitinib for myelofibrosis, the safety profile of this compound appeared distinct, with AEs common to PI3Kδ inhibitors in lymphoma (e.g., hepatotoxicity, rash, colitis) being reported as infrequent or absent [5].

References

Incidence and Severity of Neutropenia in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data on neutropenia from parsaclisib monotherapy trials:

Trial Identifier Patient Population Neutropenia Incidence (Any Grade) Grade ≥3 Neutropenia Incidence Other Relevant Hematologic AEs
CITADEL-101 [1] Relapsed/Refractory B-cell Malignancies Information not specified 19% of patients -
CITADEL-203 [2] Relapsed/Refractory Follicular Lymphoma 10.3% 10.3% Anemia (71.4%, any grade), Thrombocytopenia (20.4%, grade≥3) [3]
CITADEL-213 [4] Japanese patients with R/R Follicular Lymphoma Information not specified in results Reported, but specific incidence not provided -
Phase 1/1b (2024) [3] Newly Diagnosed DLBCL (this compound + R-CHOP) 83.7% (any grade, treatment-related) 71.4% (grade ≥3, treatment-related) Febrile neutropenia (6.1%)

Technical Guide for Monitoring and Management

For your experimental protocols and troubleshooting guides, here are the essential monitoring and management strategies.

Experimental Protocol: Hematologic Parameter Monitoring
  • Purpose: To systematically monitor for the onset and severity of neutropenia and other cytopenias in subjects receiving this compound.
  • Procedure:
    • Baseline Assessment: Perform a complete blood count (CBC) with differential and absolute neutrophil count (ANC) prior to initiation of this compound [5] [6].
    • Regular Monitoring: Obtain CBC with differential at least weekly during the initial 8-week daily dosing period, as this is a period of higher risk [1] [4].
    • Continuous Monitoring: Continue regular monitoring (e.g., every 2-4 weeks or as per protocol) during the maintenance phase of treatment.
    • Action Thresholds: Define protocol-specific actions for ANC findings:
      • Mild Neutropenia (ANC 1000-1500/mcL): Continue therapy with increased monitoring frequency [6].
      • Moderate to Severe Neutropenia (ANC <1000/mcL): Consider treatment interruption and/or dose reduction. The use of Granulocyte Colony-Stimulating Factor (G-CSF) should be per institutional guidelines [7] [6].
      • Febrile Neutropenia (Fever + ANC <500/mcL): Immediately interrupt this compound and initiate empiric broad-spectrum intravenous antibiotics as per institutional guidelines for febrile neutropenia [5].
Troubleshooting FAQ for Neutropenia
  • Q: What is the recommended course of action for a subject who develops Grade 3 neutropenia (ANC 500-1000/mcL) during the daily dosing phase?

    • A: Immediately interrupt this compound dosing. Monitor CBC frequently until ANC recovers to >1000/mcL. Consider re-initiating treatment at a reduced dose or with G-CSF support, per study protocol. Investigate and rule out other contributing causes [6] [2].
  • Q: How should a case of suspected febrile neutropenia be managed in a clinical trial setting?

    • A: This is a medical emergency. Follow this standardized workflow for management [5]:

Start Patient Presents with Fever (>38.3°C or >38.0°C for >1h) Assess Immediate Medical Assessment & ANC Check Start->Assess FN_Confirmed Febrile Neutropenia Confirmed (ANC <500 cells/mcL) Assess->FN_Confirmed Action This compound Treatment Interruption FN_Confirmed->Action Empiric_Therapy Initiate Empiric Broad-Spectrum IV Antibiotics FN_Confirmed->Empiric_Therapy Hospitalize Hospitalize for Monitoring and Supportive Care FN_Confirmed->Hospitalize Culture Obtain Blood Cultures & Infection Site Workup Empiric_Therapy->Culture Hospitalize->Culture

  • Q: Are there any prophylactic measures recommended to prevent neutropenia in subjects on this compound?
    • A: Routine prophylactic use of G-CSF is not standard for this compound monotherapy. However, in combination with myelosuppressive chemotherapy like R-CHOP, prophylactic G-CSF should be administered per established oncology guidelines [5] [3]. Antiviral and anti-Pneumocystis jirovecii pneumonia (PJP) prophylaxis may also be required, as implemented in some this compound trials [1].

Mechanism and Context

Understanding the underlying biology and clinical context is critical for risk assessment.

  • Mechanistic Insight: this compound is a potent and highly selective next-generation inhibitor of the PI3Kδ isoform [8]. While its primary therapeutic effect is through inhibition of B-cell receptor signaling and proliferation in malignant B-cells [1], this pathway is also involved in immune cell regulation. Neutropenia is an on-target, off-effect consequence, likely due to the role of PI3K signaling in hematopoietic cell development and function.
  • Safety Profile Context: Compared to earlier generation PI3Kδ inhibitors, this compound was structurally optimized (using a pyrazolopyrimidine scaffold instead of a purine) to minimize off-target toxicities, particularly hepatotoxicity [1] [8]. Neutropenia remains a shared class effect, but with a potentially differentiated overall safety profile.

References

parsaclisib drug interactions CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib & CYP3A4: Drug Interaction Profile

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2]. Concomitant use with CYP3A4-modulating agents leads to significant changes in its exposure, necessitating potential dose adjustments [1].

The table below summarizes the quantitative effects observed in a clinical drug-drug interaction (DDI) study.

Concomitant Drug (Cohort) Effect on this compound Cmax (GMR, 90% CI) Effect on this compound AUC0-∞ (GMR, 90% CI) Clinical Recommendation

| Itraconazole (Strong Inhibitor) [1] | Increased by 21% (1.21; 1.14 - 1.29) | Increased by 107% (2.07; 1.97 - 2.17) | this compound dose adjustment may be necessary [1]. | | Rifampin (Strong Inducer) [1] [2] | Reduced by 43% (0.57; 0.53 - 0.60) | Reduced by 77% (0.23; 0.21 - 0.24) | this compound dose adjustment may be necessary [1]. |

This interaction profile is consistent with FDA guidance, which cites itraconazole as a strong CYP3A4 index inhibitor and rifampin as a strong CYP3A index inducer for use in clinical DDI studies [3] [4].

Experimental Protocol: Clinical DDI Study

The following methodology is derived from the open-label, fixed-sequence study that generated the data above [1]. This can serve as a reference for designing similar clinical trials.

  • Objective: To assess the effects of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampin) on the single-dose pharmacokinetics (PK) of this compound in healthy participants.
  • Study Design:
    • Cohort 1 (Inhibition): Participants received a single oral dose of this compound 10 mg on day 1. This was followed by oral itraconazole 200 mg once daily on days 4-7. On day 8, a second single dose of this compound 10 mg was administered concomitantly with itraconazole.
    • Cohort 2 (Induction): Participants received a single oral dose of this compound 20 mg on day 1. This was followed by oral rifampin 600 mg once daily on days 4-10. On day 11, a second single dose of this compound 20 mg was administered concomitantly with rifampin.
  • PK Assessments: Blood samples for this compound plasma concentration were collected at scheduled times after each this compound administration (both alone and with the concomitant drug). Key PK parameters—including maximum plasma concentration (Cmax) and area under the concentration-time curve from time zero extrapolated to infinity (AUC0-∞)—were calculated using noncompartmental analysis.
  • Statistical Analysis: The effect of co-administration was assessed by comparing PK parameters of this compound alone vs. This compound with the interacting drug. Geometric mean ratios (GMRs) and 90% confidence intervals (CIs) were estimated using a two-factor analysis of variance.

This compound Metabolism Pathway

The diagram below illustrates the established metabolic pathway of this compound and the sites of its key drug interactions.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Primary Route InactiveMetabolites Inactive Metabolites CYP3A4->InactiveMetabolites StrongInhibitor e.g., Itraconazole StrongInhibitor->CYP3A4  Inhibits StrongInducer e.g., Rifampin StrongInducer->CYP3A4  Induces

Key Considerations for Researchers

  • In Vitro to In Vivo Translation: While in vitro studies in human liver microsomes correctly predicted this compound as a CYP3A4 substrate, be aware that in vitro time-dependent inhibition (TDI) assays for CYP3A4 can be overly sensitive and may over-predict clinical DDI for some compounds [5]. Clinical studies remain crucial for confirmation.
  • Mechanism of Interactions: The interaction with itraconazole is primarily due to the reversible inhibition of CYP3A4, reducing the metabolic clearance of this compound. The interaction with rifampin is due to induction, increasing the expression and activity of CYP3A4, thereby accelerating this compound metabolism [1].
  • Other Potential Interactions: While this compound has a low potential for transporter-mediated DDIs (e.g., with OATP1B1/1B3, OATs, OCT2), it is a P-glycoprotein (P-gp) substrate. However, the clinical significance of P-gp-mediated interactions is expected to be low at therapeutic doses [1].

References

strategies for parsaclisib discontinuation due to toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile and Discontinuation Data

The following table summarizes key treatment-emergent adverse events (TEAEs) leading to discontinuation of parsaclisib, as reported in phase II clinical trials [1] [2] [3].

Adverse Event Incidence (Any Grade) Grade ≥3 Incidence Incidence Leading to Discontinuation
Diarrhea 28.6% - 47% 7.1% - 14% 8% - 12.5%
Colitis Information missing Information missing 5% - 6%
Stomatitis 23.8% 11.9% Information missing
Rash 16% - 18% Information missing Information missing
Neutropenia 14% - 16% 8.3% - 11% Information missing

Overall Discontinuation Rate: Across studies, TEAEs led to treatment discontinuation in approximately 11.9% to 25% of patients [1] [2] [3].

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities that lead to this compound discontinuation? The most common TEAEs leading to discontinuation are gastrointestinal, specifically diarrhea and colitis [3] [4] [5]. These are considered class effects for PI3Kδ inhibitors.

Q2: How can diarrhea associated with this compound be managed? Clinical investigators recommend being proactive in management [4]. Upon onset of diarrhea, physicians should act quickly, which may include dose interruptions or reductions. For half of the patients who experienced diarrhea in one study, it was a reason for discontinuation [4].

Q3: Is hepatotoxicity a major concern with this compound? this compound was specifically designed to be a highly selective PI3Kδ inhibitor to reduce transaminitis (liver enzyme elevation), a side effect seen with other PI3K inhibitors [4]. In the CITADEL-205 trial, the occurrence of grade 3/4 transaminitis was low (approximately 3-4%), suggesting a differentiated tolerability profile in this regard [4].

Q4: Were there any fatal adverse events related to this compound? Yes, fatal TEAEs occurred in clinical trials. In the CITADEL-205 study (MCL), six patients experienced fatal TEAEs, with one determined to be treatment-related [2]. In another study (MZL), fatal TEAEs deemed related to this compound included one case each of febrile neutropenia and sepsis [3].

Experimental Protocols for Toxicity Management

The following workflows are derived from the dosing strategies and management approaches used in the cited clinical trials.

Dosing Strategy to Mitigate Toxicity The clinical trials explored specific dosing schedules to improve long-term tolerability. The following diagram outlines this strategy:

start This compound Dosing Protocol a1 Induction Phase: 20 mg Once Daily start->a1 a2 8 Weeks a1->a2 a3 Maintenance Phase: 2.5 mg Once Daily (or 20 mg Once Weekly) a2->a3 After a4 Continue until disease progression or unacceptable toxicity a3->a4

This dosing regimen was implemented based on pharmacokinetic data to maintain PI3K pathway inhibition while potentially reducing the frequency of late-onset adverse events [1].

Protocol for Managing Suspected Adverse Events The diagram below illustrates a general protocol for managing AEs, based on clinical trial conduct:

start Onset of Suspected Adverse Event step1 1. Clinical Assessment (Grade the AE, rule out other causes) start->step1 step2 2. Supportive Care (e.g., antidiarrheals, hydration) step1->step2 step3 3. Dose Modification step2->step3 step4 4. Continue Monitoring step3->step4 Interruption step5 5. If AE resolves or improves to Grade ≤1 step4->step5 step6 Consider resuming treatment at a reduced dose if appropriate step5->step6 Yes step7 6. If AE is severe or persistent (Grade ≥3) step5->step7 No / Worsens step8 Permanently discontinue this compound step7->step8 Yes

In trials, management often involved dose interruption (required in ~50% of patients) until the AE resolved to Grade ≤1, followed by dose reduction or permanent discontinuation depending on severity and persistence [2] [3] [5].

Important Development Context

When using this information for research and development, please note:

  • Business Decision Impact: Incyte withdrew the New Drug Application (NDA) for this compound in relapsed/refractory FL, MZL, and MCL. The company stated this was a business decision related to the feasibility of completing required confirmatory studies and not related to changes in the efficacy or safety profile of the drug [3] [5].
  • Limited Benefit in Specific Populations: this compound monotherapy demonstrated limited clinical benefit in patients with mantle cell lymphoma (MCL) who had previously been treated with a BTK inhibitor (ibrutinib) [2]. This is a critical consideration for designing future studies or treatment sequences.

References

Efficacy and Safety Comparison of PI3K Inhibitors in Relapsed/Refractory Follicular Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor (Isoform Target) Trial / Phase Objective Response Rate (ORR) Complete Response (CR) Rate Key Grade ≥3 Adverse Events (Incidence)
Parsaclisib (δ) CITADEL-213 (Phase II) [1] 88.1% 23.8% Diarrhea (7.1%), Stomatitis (11.9%)
This compound (δ) CITADEL-203 (Phase II) [2] 77% ~20% Diarrhea (15-16%), Neutropenia
Idelalisib (δ) Phase II [3] 57% Data not specified Colitis, hepatitis, infection [2] [4]
Copanlisib (α/δ) CHRONOS-1 (Phase II) [5] [3] 59% 12% Severe side effects in 84% of patients (including hyperglycemia, hypertension) [5]
Duvelisib (δ/γ) Phase I [3] Relatively high CR rate Data not specified High incidence of serious adverse events [5]
Umbralisib (δ/CK1ε) Phase II [5] [3] 45% Data not specified Data not specified
TQ-B3525 (α/δ) Phase II [5] [3] Data not specified Data not specified Reported as better tolerated in its trial [5]

This compound Clinical Trial Data and Methodology

The data in the table above comes primarily from specific clinical trials with defined protocols.

  • CITADEL-213 Trial Design: This was a phase II, single-arm study evaluating this compound in Japanese patients with R/R FL who had received at least two prior systemic therapies [1].
  • Dosing Regimen: Patients received this compound 20 mg once daily for 8 weeks, followed by a lower maintenance dose of 2.5 mg once daily thereafter [1]. This regimen was explored to maintain efficacy while improving tolerability.
  • Key Efficacy Results:
    • The primary endpoint was Objective Response Rate (ORR), which was 88.1% [1].
    • The median duration of response was not reached at the time of reporting, suggesting durable responses [1].

Key Differentiators and Considerations for Researchers

When comparing this compound to other agents in the PI3K inhibitor class, several factors are relevant for drug development professionals:

  • Efficacy vs. Older Inhibitors: this compound's ORR (77-88%) appears favorable compared to earlier-generation PI3Kδ inhibitors like idelalisib (57%) and the PI3Kα/δ inhibitor copanlisib (59%) [1] [2] [3].
  • Safety Profile Developments: this compound was specifically designed for high selectivity to the PI3Kδ isoform to avoid the severe transaminitis (liver inflammation) seen with idelalisib [2]. Clinical data confirms this goal was achieved, with no grade 4 transaminitis reported [2]. However, diarrhea and stomatitis remain notable adverse events [1].
  • The PI3K Inhibitor Landscape: The development of PI3K inhibitors has been challenging. Due to toxicity concerns, several previously approved inhibitors (including idelalisib, duvelisib, umbralisib, and copanlisib) have been withdrawn from the market or carry severe safety warnings [4]. This underscores the critical need for agents with better therapeutic windows, like next-generation inhibitors such as this compound and zandelisib [4].
  • Mechanism of Action Context: The following diagram illustrates the role of PI3Kδ in B-cell signaling, which is the primary target of this compound.

G BCR B-Cell Receptor (BCR) Activation PI3K PI3K Activation (Generation of PIP3) BCR->PI3K AKT AKT Activation PI3K->AKT PIP3 Recruits AKT to Membrane CellSurvival Promotes Cell Survival, Proliferation, and Metabolism AKT->CellSurvival This compound This compound This compound->PI3K Inhibits PI3Kδ

  • This compound demonstrates notably high response rates with a safety profile that appears to mitigate some classic PI3K inhibitor toxicities.
  • The search results did not provide complete, direct comparative trials; the table synthesizes data from separate studies.
  • The field is evolving rapidly, with a clear trend toward developing more selective inhibitors and optimizing dosing to improve long-term safety.

References

parsaclisib cardiac safety QTc interval analysis

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib Cardiac Safety and QTc Analysis

The cardiac safety of this compound was rigorously evaluated in the CITADEL-101 study, a phase 1/2 open-label trial in patients with relapsed or refractory B-cell malignancies [1] [2]. The analysis below is based on data from 69 patients who received this compound monotherapy at doses ranging from 5 mg to 45 mg once daily [1].

Summary of Key Cardiac Safety Findings The study concluded that this compound, at the dose ranges investigated, did not reveal concentration-dependent effects on the change in QTcF and did not have a clinically significant effect on heart rate or cardiac conduction [1]. The table below summarizes the core quantitative findings.

Analysis Type Parameter Result Interpretation
Central Tendency ΔQTcF (LSM range across doses) -6.83 to 4.75 ms [1] Below the 20 ms threshold for large effects; not dose-dependent
Concentration-QTcF Predicted ΔQTcF (90% CI) for all doses 0.365 (-1.75 to 2.48) to 7.87 ms (0.921 to 14.8) [1] Highest upper CI well below 20 ms; large effect ruled out
Categorical Outlier Incidence of QTcF, HR, PR, or QRS outliers No dose-dependent effect observed [1] -

Detailed Experimental Protocol

The methodology from the CITADEL-101 study provides a template for standardized cardiac safety assessment in oncology drug development [2].

  • Study Objective: The primary objective was to evaluate the effect of this compound on the QT interval corrected for heart rate using Fridericia's method (QTcF). Secondary objectives included effects on other ECG parameters like heart rate (HR), PR interval, and QRS interval [2].
  • ECG Assessments: Triplicate 12-lead ECG recordings (separated by 5 minutes) were taken with patients in a recumbent or semi-recumbent position after 5 minutes of rest [2].
  • Timepoints: ECGs were collected pre-dose, and at 2 and 4 hours post-dose on Cycle 1 Day 1 and Cycle 1 Day 15 [2]. These timepoints were chosen to coincide with blood draws for pharmacokinetic (PK) analysis, enabling a concentration-QTc analysis.
  • Data Analysis:
    • Central Tendency Analysis: Evaluated the change from baseline in QTcF (ΔQTcF) across dose groups.
    • Categorical Outlier Analysis: Identified patients with predefined upper limits for QTcF, HR, PR, and QRS intervals.
    • Concentration-QTcF (C-ΔQTcF) Analysis: A linear mixed-effects model was used to characterize the relationship between observed this compound plasma concentrations and ΔQTcF [1] [2].

Research Workflow and Signaling Pathway

The following diagram illustrates the logical workflow and key components of the cardiac safety assessment for this compound, as conducted in the CITADEL-101 study.

G Start Study CITADEL-101 Obj Primary Objective: Evaluate effect of this compound on ΔQTcF Start->Obj Method Methodology Obj->Method ECG Triplicate ECG Assessments Method->ECG PK Time-matched PK Sampling Method->PK Analysis Data Analysis ECG->Analysis PK->Analysis CT Central Tendency Analysis->CT Cat Categorical Outlier Analysis->Cat CQTc Concentration-QTc (C-ΔQTcF) Analysis->CQTc Conclusion Conclusion CT->Conclusion Cat->Conclusion CQTc->Conclusion Result No clinically relevant QTc prolongation across 5-45 mg dose range Conclusion->Result

As a highly selective PI3Kδ inhibitor, this compound's mechanism of action and its relation to the assessed cardiac safety parameters are illustrated below.

G BCR B-Cell Receptor (BCR) Activation PI3Kd PI3Kδ Isoform BCR->PI3Kd This compound This compound (PI3Kδ Inhibitor) PI3Kd->this compound  Targeted Inhibition AKT Inhibits AKT Signaling This compound->AKT Survival Reduces B-Cell Proliferation & Survival AKT->Survival Box Cardiac Safety Assessment (Unrelated to PI3Kδ Mechanism) ECG ECG Parameters: QTcF, HR, PR, QRS Box->ECG

Interpretation and Context

  • Favorable Cardiac Safety Profile: The data demonstrates that this compound has a favorable cardiac safety profile with a low risk of clinically relevant QTc prolongation in the studied patient population [1].
  • Regulatory Context: The study was conducted in accordance with the International Council for Harmonisation (ICH) E14 guideline, which is the standard for evaluating the cardiac safety of non-antiarrhythmic drugs [2].
  • Comparison with Other Agents: The search results do not provide equivalent, structured QTc analysis data for other PI3Kδ inhibitors (e.g., idelalisib, duvelisib). Therefore, a direct, data-driven comparative guide as requested cannot be constructed from the available information. A comprehensive comparison would require obtaining and analyzing the primary study reports for these other agents.

References

parsaclisib objective response rate CITADEL-203

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib Efficacy Data from CITADEL-203

The table below summarizes the key efficacy outcomes for patients receiving the recommended daily dosing (DG) regimen of this compound.

Efficacy Parameter Result in Daily Dosing Group (DG, n=103) Result in All Treated Patients (N=126)
Objective Response Rate (ORR) 77.7% (95% CI: 68.4–85.3) [1] [2] 75.4% (95% CI: 66.9–82.6) [1] [2]
Complete Response (CR) Rate 19.4% (95% CI: 12.3–28.4) [2] 18.3% [3]
Median Duration of Response (mDOR) 14.7 months (95% CI: 12.0–17.5 [1]; 10.4–NE [2]) 14.7 months (95% CI: 12.0–17.5) [1]
Median Progression-Free Survival (mPFS) 15.8 months (95% CI: 11.0–NE) [1] [2] 15.8 months (95% CI: 11.3–15.8) [4]
Time to Response (TTR) Rapid, with 74% of responses occurring at the first 8-week assessment [1] Rapid, with a median time of 8 weeks [4]

Experimental Protocol of CITADEL-203

Understanding the trial's methodology is crucial for interpreting the data:

  • Study Design: CITADEL-203 was a Phase 2, multicenter, open-label study (NCT03126019) [1] [2].
  • Patient Population: Adults with histologically confirmed relapsed or refractory follicular lymphoma (grade 1-3a) who had received at least two prior systemic therapies and were ineligible for hematopoietic stem cell transplantation [4] [2].
  • Dosing Regimens: Patients were allocated to one of two regimens, with the daily dosing group (DG) selected as the recommended regimen based on interim analyses [1] [2].
    • Daily Dosing Group (DG): this compound 20 mg once daily for 8 weeks, followed by 2.5 mg once daily continuously.
    • Weekly Dosing Group (WG): this compound 20 mg once daily for 8 weeks, followed by 20 mg once weekly.
  • Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee using Lugano classification criteria [1] [2].
  • Key Secondary Endpoints: Complete response rate, duration of response, progression-free survival, overall survival, and safety [4].

The following diagram illustrates the B-cell receptor signaling pathway and this compound's specific mechanism of action within it.

BCR B-Cell Receptor (BCR) PI3K PI3K Complex BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Cell Survival Proliferation mTOR->Cell This compound This compound This compound->PI3K Highly Selective PI3Kδ Inhibitor

Safety and Tolerability Profile

The safety profile of this compound from CITADEL-203 is summarized below. Adverse events were manageable with dose modifications.

Safety Measure Incidence (All Treated Patients, N=126)
Most Common Any-Grade TEAEs Diarrhea (38.1%), Nausea (24.6%), Cough (22.2%) [2] [3]
Most Common Grade ≥3 TEAEs Diarrhea (11.9%), Neutropenia (10.3%), Colitis (5.6%) [2] [3]
TEAEs Leading to Dose Interruption 46.8% of patients [2]
TEAEs Leading to Dose Reduction 17.5% of patients [2]
TEAEs Leading to Treatment Discontinuation 23.8% of patients [2]
Serious TEAEs 45.2% of patients; most common: Diarrhea (7.1%), Colitis (6.3%) [3]

Context Within the PI3Kδ Inhibitor Class

  • Designed for Improved Safety: this compound was developed as a highly selective next-generation PI3Kδ inhibitor to avoid the hepatotoxicity and improve the tolerability profile associated with earlier PI3K inhibitors [1] [2].
  • Comparison with Other Agents: The ORR of 78% with this compound compares favorably to the 42% to 59% ORR reported with other PI3K inhibitors in relapsed/refractory follicular lymphoma [2]. However, it is important to note that several previously approved PI3K inhibitors have had their indications for follicular lymphoma withdrawn due to safety concerns and an inability to complete confirmatory trials [2].

The data from CITADEL-203 demonstrates that this compound is a potent PI3Kδ inhibitor with high efficacy and a manageable, though not negligible, safety profile in a heavily pre-treated population.

References

Parsaclisib Efficacy Data in Relapsed/Refractory Follicular Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Trial Identifier & Population Dosing Regimen Objective Response Rate (ORR) Complete Response (CR) Rate Median Duration of Response (mDOR) Key Prior Therapies
CITADEL-213 (NCT04434937) [1] 20 mg once daily for 8 weeks, then 2.5 mg once daily continuously [1] 88.1% (74.4–96.0) 23.8% [1] Not Reached [1] ≥ 2 prior systemic therapies [1]
Japanese patients (n=42)
CITADEL-203 (NCT03126019) [2] 20 mg once daily for 8 weeks, then 2.5 mg once daily continuously [2] 77.7% (68.4–85.3) 19.4% (12.3–28.4) [2] 14.7 months [2] ≥ 2 prior systemic therapies [3]
Global population (n=103)

Detailed Experimental Protocols

The data in the table comes from robust, multicenter, open-label, single-arm phase II studies.

  • CITADEL-213 (NCT04434937) [1]:

    • Primary Endpoint: Objective Response Rate (ORR).
    • Patient Population: Enrolled Japanese adults (median age 66.5 years) with histologically confirmed R/R FL (grade 1-3a) who had received at least two prior systemic therapies and were ineligible for hematopoietic stem cell transplantation [1].
    • Assessment Method: Tumor response was assessed radiographically via computed tomography (CT) or magnetic resonance imaging (MRI). An independent review committee (IRC) also confirmed responses [1].
  • CITADEL-203 (NCT03126019) [2] [3]:

    • Primary Endpoint: Objective Response Rate (ORR).
    • Patient Population: Enrolled adult patients globally with a median of 2 prior therapies; 49% were refractory to their most recent therapy [3].
    • Dosing Groups: The study initially investigated two dosing schedules. The daily dosing group (2.5 mg maintenance) was selected for further assessment based on its profile, as it was expected to maintain PI3K pathway inhibition while potentially reducing late-onset adverse events [2].

Mechanism of Action and Signaling Pathway

Parsaclisib is a potent and highly selective next-generation inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. It was structurally optimized for high selectivity, showing over 10,000-fold greater selectivity for PI3Kδ than for the α, β, and γ isoforms, aiming to minimize toxicities associated with earlier, less selective PI3K inhibitors [1]. The following diagram illustrates its targeted action in B-cells.

g cluster_bcr B-Cell Receptor (BCR) Signaling BCR BCR Activation PI3K PI3Kδ Isoform BCR->PI3K AKT AKT (PKB) PI3K->AKT Survival Cell Proliferation, Survival, Metabolism AKT->Survival This compound This compound Inhibition Inhibition of PI3Kδ Pathway This compound->Inhibition Inhibition->PI3K

In B-cell malignancies, the PI3K pathway is often constitutively active, promoting cell proliferation and survival [1]. By selectively inhibiting the PI3Kδ isoform, which is highly expressed in malignant B-cells, this compound blocks this signaling cascade, leading to tumor cell death [1].

Summary for Researchers

  • High Efficacy: this compound demonstrates strong clinical efficacy with high ORR and durable responses in heavily pretreated R/R FL populations [1] [2].
  • Manageable Safety: The most common treatment-emergent adverse events (TEAEs) include diarrhea and stomatitis. The safety profile is considered manageable, though TEAEs led to discontinuation in 11.9% of patients in CITADEL-213 [1]. In the global CITADEL-203 trial, diarrhea (any grade: 44%; grade ≥3: 14%) was also the most common TEAE leading to discontinuation in 8% of patients [3].
  • Dosing Rationale: The approved dosing regimen, with an initial higher dose followed by a lower maintenance dose, was designed to provide rapid, deep responses while improving long-term tolerability [1].

References

parsaclisib duration of response compared to idelalisib

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Clinical Efficacy

Drug Indication (Trial) Objective Response Rate (ORR) Median Duration of Response (DOR) Key Supporting Data
Parsaclisib Relapsed/Refractory Follicular Lymphoma (CITADEL-203) 77% (71/92 pts) [1] [2] Not Reached (at data cutoff); 78% estimated at 12 months [2] Rapid response: 93% of responses occurred by first assessment (~9 weeks) [2]
Relapsed/Refractory Marginal Zone Lymphoma (CITADEL-204) 58.3% (BTK inhibitor-naïve, daily dosing group) [3] 12.2 months [3] Median Progression-Free Survival (PFS) was 16.5 months [3]
Relapsed/Refractory Mantle Cell Lymphoma (CITADEL-205) 67% [2] Data not fully mature Reported to be durable [1]
Idelalisib Relapsed Follicular B-cell NHL & Small Lymphocytic Lymphoma (Pivotal Trial) 54% (FL), 58% (SLL) [4] [5] Not specified in sources Established efficacy led to initial accelerated FDA approval [4] [5]

Key Differences and Context

  • Clinical Development Status: The data for this compound primarily comes from phase 1/2 trials [2]. Idelalisib received initial accelerated approval but had its indications for Follicular Lymphoma (FL) and Small Lymphocytic Lymphoma (SLL) voluntarily withdrawn in 2022 after confirmatory studies could not be completed in a timely manner [6] [5].
  • Safety Profiles: A key differentiator is toxicity. Idelalisib has a boxed warning for serious/fatal hepatotoxicity, diarrhea/colitis, pneumonitis, and intestinal perforation [5] [7]. This compound was specifically designed as a next-generation inhibitor to reduce hepatotoxicity, with clinical data showing no clinically meaningful transaminase elevations [1] [8] [2]. However, diarrhea/colitis remains a common side effect for both drugs [1] [2].

Experimental Protocols from Key Studies

To contextualize the data, here are the methodologies from the pivotal trials cited.

1. CITADEL-203, -204, and -205 (this compound Trials)

  • Objective: Phase 2 studies to evaluate the efficacy and safety of this compound in patients with relapsed or refractory FL, MZL, and MCL.
  • Patient Population: Adults with confirmed lymphoma who had received at least one prior systemic therapy [3] [2].
  • Dosing Regimen: Patients received this compound 20 mg once daily for 8 weeks, followed by either 20 mg once weekly or 2.5 mg once daily (daily dosing showed better efficacy) [3].
  • Endpoint Assessment: Tumor response was assessed by an Independent Review Committee (IRC) using CT/MRI scans and evaluated according to the Lugano classification [3].

2. Pivotal Idelalisib Trials

  • Objective: To establish the efficacy of idelalisib for the treatment of relapsed FL and SLL.
  • Patient Population: 123 participants with indolent non-Hodgkin lymphomas that had relapsed [5].
  • Endpoint Assessment: The primary endpoint was Objective Response Rate (ORR), defined as the proportion of participants who achieved a complete or partial disappearance of their cancer after treatment [5].

Mechanism of Action and Selectivity

Both drugs are PI3Kδ inhibitors, but this compound is a next-generation inhibitor with a distinct chemical structure and higher selectivity.

G BCR BCR PI3Kdelta PI3Kdelta BCR->PI3Kdelta Activates AKT AKT PI3Kdelta->AKT Signals via mTOR mTOR AKT->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Idelalisib Idelalisib Idelalisib->PI3Kdelta Inhibits This compound This compound This compound->PI3Kdelta Inhibits

Diagram: PI3Kδ Signaling Pathway and Drug Inhibition. Both idelalisib and this compound inhibit the PI3Kδ isoform, a key node in the B-Cell Receptor (BCR) signaling pathway that promotes survival and proliferation in malignant B-cells [9] [8].

  • Structural Difference: Idelalisib has a purine-based structure, while This compound features a pyrazolopyrimidine hinge-binder [8]. This structural distinction is believed to contribute to this compound's reduced off-target toxicity, particularly the lower incidence of hepatotoxicity [8] [2].
  • Selectivity: This compound is described as a highly selective next-generation PI3Kδ inhibitor, showing ≥19,000-fold selectivity for PI3Kδ over other Class I PI3K isoforms in preclinical models [2].

Interpretation Guide for Researchers

  • Consider Trial Phase and Maturity: this compound data is from earlier-phase trials; mature median DOR for indications like MCL may not yet be available.
  • Prioritize Safety Profiles: The distinct toxicity spectra, particularly the reduced hepatotoxicity of this compound, may be a significant differentiator in trial design and clinical use.
  • Note Regulatory Landscape: The voluntary withdrawal of idelalisib's FL and SLL indications impacts its development context compared to this compound [6] [5].

References

parsaclisib progression-free survival in B-cell malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Progression-Free Survival and Key Efficacy Data

The provided data on parsaclisib's efficacy, particularly from the CITADEL-101 (Phase 1/2) and CITADEL-203 (Phase 2) studies, is summarized in the table below. Note that median PFS was not reached (NR) for some subtypes in the initial study [1].

Malignancy Subtype Prior BTKi Treatment Objective Response Rate (ORR) Complete Response (CR) Rate Median Progression-Free Survival (PFS) Study (Citation)
Follicular Lymphoma (FL) Not Specified 77.7% 19.4% 15.8 months CITADEL-203 [2]
Follicular Lymphoma (FL) - Japanese Not Specified 88.1% 23.8% Not Reported CITADEL-213 [3]
Mantle Cell Lymphoma (MCL) BTKi-Naïve 70% 16% 13.6 months CITADEL-101 (Phase 2) [4]
Mantle Cell Lymphoma (MCL) BTKi-Pretreated 30% 2% Not Reported CITADEL-101 (Phase 2) [4]
Marginal Zone Lymphoma (MZL) Not Specified 78% Not Reported Not Reached (NR) CITADEL-101 (Phase 1/2) [1]
Diffuse Large B-Cell Lymphoma (DLBCL) Not Specified 30% Not Reported Not Reached (NR) CITADEL-101 (Phase 1/2) [1]

Experimental Protocols and Methodologies

The data in the table above was generated under standardized clinical trial protocols.

  • Study Designs: The key data for this compound comes from phase 1/2 (CITADEL-101, NCT02018861) and phase 2 (CITADEL-203, NCT03126019; CITADEL-213, NCT04434937) trials [1] [3] [2]. These were open-label studies evaluating the safety and efficacy of this compound monotherapy in patients with relapsed or refractory B-cell malignancies.
  • Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed B-cell non-Hodgkin lymphoma (NHL) that had relapsed after or was refractory to at least one prior systemic therapy. Patients were often ineligible for or had progressed after hematopoietic stem cell transplantation [1] [3].
  • Dosing Regimens: Two main dosing schedules were investigated [1] [3] [2]:
    • Daily/Weekly (DW): 20 mg once daily for 8-9 weeks, followed by 20 mg once weekly.
    • Daily/Daily (DG): 20 mg once daily for 8 weeks, followed by 2.5 mg once daily. The DG regimen was selected for further development based on a better safety profile while maintaining efficacy.
  • Endpoint Assessment: The primary efficacy endpoint was typically Objective Response Rate (ORR), defined as the proportion of patients with a best response of either Complete Response (CR) or Partial Response (PR) as assessed by standard lymphoma criteria (e.g., Lugano classification). Progression-Free Survival (PFS) was a key secondary endpoint, measured from the start of treatment until disease progression or death from any cause [2]. Tumor assessments were performed using computed tomography (CT) or magnetic resonance imaging (MRI) at scheduled intervals [3].

Mechanism of Action and Signaling Pathway

This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [5]. The following diagram illustrates the key signaling pathway it targets in B-cell malignancies.

G BCR BCR PI3K_Complex PI3K Complex (p85 & p110δ) BCR->PI3K_Complex Activates PIP2 PIP2 PI3K_Complex->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR NFkB NFkB AKT->NFkB Cell_Survival Promotion of B-Cell Survival & Proliferation mTOR->Cell_Survival NFkB->Cell_Survival Oncogenesis Lymphomagenesis & Tumor Growth Cell_Survival->Oncogenesis This compound This compound This compound->PI3K_Complex Inhibits

This diagram shows that this compound directly targets the PI3Kδ subunit. By inhibiting this specific node, it blocks the downstream oncogenic signaling that drives the growth and survival of malignant B-cells [1] [4] [5].

Key Comparative Insights

  • Efficacy Across Subtypes: this compound shows its strongest and most durable activity in indolent lymphomas like Follicular Lymphoma (FL) and Marginal Zone Lymphoma (MZL) [1] [2]. Efficacy is more modest in aggressive subtypes like DLBCL [1].
  • Impact of Prior Therapy: In Mantle Cell Lymphoma (MCL), a patient's prior treatment with a Bruton's Tyrosine Kinase inhibitor (BTKi) is a critical factor. This compound's efficacy is significantly higher in BTKi-naïve patients compared to those who are BTKi-pretreated [4].
  • Dosing and Safety: The development of optimized dosing regimens (switching from daily to a lower daily or weekly maintenance dose) was a key step in managing long-term toxicities like diarrhea/colitis, improving the drug's tolerability profile while maintaining efficacy [1] [2].

References

parsaclisib concentration-QTc analysis clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Parsaclisib Concentration-QTc Analysis Summary

The following table consolidates the key findings from a formal cardiac safety analysis of this compound monotherapy, based on data from the CITADEL-101 phase 1/2 study [1].

Analysis Type Dose Groups Key Metric Result (LSM or Predicted ΔQTcF, 90% CI) Interpretation
Central Tendency (by dose) 5, 10, 15, 20, 30, and 45 mg once daily [1] ΔQTcF (Change from baseline in QTcF) [1] Ranged from -6.83 ms (-18.8 to 5.19) to 4.75 ms (0.410 to 9.09) [1] No dose-dependent effect observed. All upper limits of the 90% CI were below the 20 ms threshold of concern [1].
Concentration-QTc (C-ΔQTcF) All dose levels (5 to 45 mg) [1] Predicted ΔQTcF [1] Between 0.365 ms (-1.75 to 2.48) and 7.87 ms (0.921 to 14.8) [1] No concentration-dependent effect. A large QT effect was ruled out, even at the highest dose of 45 mg [1].
Categorical Outliers All dose levels [1] Incidence of QTcF, HR, PR, or QRS outliers [1] No dose-dependent effect observed [1] Further supports the absence of a clinically significant effect on cardiac repolarization or conduction [1].

Detailed Experimental Protocol

The cardiac safety analysis was conducted following International Council for Harmonisation (ICH) E14 guidelines [1].

  • Study Design: The data was derived from CITADEL-101 (NCT02018861), a phase 1/2, open-label, dose-escalation study in patients with relapsed or refractory B-cell non-Hodgkin lymphoma. The analysis included 69 patients receiving this compound monotherapy [1].
  • ECG & PK Assessments: Time-matched triplicate 12-lead ECG and pharmacokinetic (PK) blood samples were collected at pre-dose, 2 hours, and 4 hours post-dose on Cycle 1 Day 1 and Cycle 1 Day 15 [1]. The pre-dose measurement on Day 1 served as the baseline.
  • Primary Endpoint: The primary endpoint was the change from baseline in the QT interval corrected for heart rate using Fridericia's method (ΔQTcF). Secondary endpoints included changes in HR, PR interval, and QRS interval [1].
  • Analytical Methods: The analysis included three main components [1]:
    • Central Tendency Analysis: Evaluated the mean change (ΔQTcF) from baseline at each time point and within each dose group.
    • Categorical Analysis: Identified the number of patients with outlier values for QTcF, HR, PR, and QRS intervals.
    • Concentration-QTcF (C-ΔQTcF) Analysis: Established the relationship between observed this compound plasma concentrations and the corresponding ΔQTcF.

The workflow below illustrates the experimental design.

This compound Cardiac Safety Trial Workflow Start CITADEL-101 Study (Phase 1/2, NHL Patients) Dosing This compound Monotherapy (5 to 45 mg, once daily) Start->Dosing Assessment Time-Matched Assessments Dosing->Assessment ECG ECG Recording (Triplicate measurements) Assessment->ECG PK Blood Sample (Plasma Concentration) Assessment->PK Analysis Primary Analysis: ΔQTcF (Change from baseline) ECG->Analysis Baseline (Pre-dose) 2 & 4 hours post-dose (Cycle 1, Day 1 & 15) PK->Analysis Pharmacokinetic (PK) data for concentration-QTc modeling

Broader Clinical Context of this compound

This compound is a potent and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor [1] [2]. Beyond the CITADEL-101 trial, its efficacy and safety have been investigated in other clinical settings:

  • Relapsed/Refractory Mantle Cell Lymphoma (CITADEL-205): In BTK-inhibitor-naïve patients, this compound demonstrated an objective response rate (ORR) of 66.3% and a complete response (CR) rate of 15.2% [3].
  • Myelofibrosis with Suboptimal Response to Ruxolitinib: When added to a stable dose of ruxolitinib, this compound reduced spleen volume and improved symptom scores. The all-daily dosing regimen was more effective, with 59.5% of patients achieving a ≥10% decrease in spleen volume at 12 weeks [4] [5].
  • Newly Diagnosed Diffuse Large B-Cell Lymphoma (DLBCL): A phase 1/1b study combined this compound with standard immunochemotherapy (R-CHOP). The combination was considered safe and resulted in an impressive complete response rate of 90.5% [6].

Safety Profile Insights

The overall safety profile of this compound from these studies informs that the most common treatment-emergent adverse events are often gastrointestinal (e.g., diarrhea, nausea) and hematological (e.g., neutropenia, thrombocytopenia) [3] [6] [5]. The cardiac safety data from CITADEL-101 specifically rules out a clinically significant risk of QTc prolongation with monotherapy use [1].

How to Proceed with Comparative Analysis

The search results provide a robust dataset for this compound's cardiac safety but do not contain a direct, head-to-head concentration-QTc comparison with other PI3Kδ inhibitors like idelalisib or duvelisib.

To build a comprehensive comparison guide, you could:

  • Contact Regulatory Authorities: Check the official product labels for other PI3Kδ inhibitors on the FDA or EMA websites, as thorough QT studies (TQT) are standard regulatory requirements.
  • Search Clinical Trial Registries: Look for publications or conference abstracts related to other PI3K inhibitors using terms like "[Drug Name] concentration-QTc" or "[Drug Name] thorough QT study".
  • Leverage the Methodology: The experimental protocol from the CITADEL-101 study provides an excellent template for a standardized comparison should data for other inhibitors become available [1].

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

432.1476798 g/mol

Monoisotopic Mass

432.1476798 g/mol

Heavy Atom Count

30

Appearance

Solid powder

UNII

OS7097575K

Drug Indication

Treatment of mature B-cell malignancies

Wikipedia

Parsaclisib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024

Explore Compound Types